molecular formula C9H7ClO2 B11723800 7-Chloroisochroman-4-one

7-Chloroisochroman-4-one

Cat. No.: B11723800
M. Wt: 182.60 g/mol
InChI Key: DSNFAJIDLBDBDW-UHFFFAOYSA-N
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Description

7-Chloroisochroman-4-one (CAS 1260762-95-5) is a high-purity chemical compound supplied with a minimum purity of 95% . It belongs to the chroman-4-one class of heterobicyclic compounds, which are recognized as privileged and versatile scaffolds in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, it consists of a benzene ring fused to a dihydropyran ring, with a ketone group at the 4-position and a chlorine substituent at the 7-position . This core structure is a key building block for developing therapeutic agents, particularly in oncology research . Chroman-4-one analogues have demonstrated significant and diverse biological activities, with a prominent focus on anticancer potential . Halogenated derivatives, such as those with chlorine substituents, have shown enhanced cytotoxic profiles . Specifically, 2'-chloro-substituted chroman-4-one compounds have exhibited significant cytotoxic activity against various human cancer cell lines . Furthermore, 3',7-dichloroflavanone, another halogenated flavanone, has been reported as a very potent compound against the MDA-MB-231 breast cancer cell line, demonstrating greater potency than the reference drug etoposide . As such, 7-Chloroisochroman-4-one serves as a critical synthetic intermediate for researchers exploring new targets in cancer treatment and other therapeutic areas. This product is intended for research and development use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-isochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNFAJIDLBDBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

7-Chloroisochroman-4-one (CAS 1260762-95-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Chloroisochroman-4-one (IUPAC: 7-chloro-3,4-dihydro-1H-2-benzopyran-4-one) is a highly versatile, bicyclic oxygen-containing heterocyclic intermediate[1]. Characterized by a benzene ring fused to a tetrahydropyran-4-one system, this scaffold is recognized as a "privileged structure" in medicinal chemistry and agrochemical development. The strategic placement of the chlorine atom at the 7-position modulates the electronic landscape of the molecule, enhancing its lipophilicity and providing a robust handle for downstream cross-coupling reactions. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, self-validating synthetic protocols, and pharmacological applications.

Physicochemical Profiling & Structural Dynamics

The physical and chemical properties of 7-chloroisochroman-4-one dictate its behavior in both synthetic workflows and biological environments[2].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 7-Chloroisochroman-4-one
IUPAC Name 7-chloro-3,4-dihydro-1H-2-benzopyran-4-one
CAS Registry Number 1260762-95-5
Molecular Formula C9H7ClO2
Molecular Weight 182.61 g/mol
Structural Class Bicyclic oxygen heterocycle (Benzopyran derivative)
Monoisotopic Mass 182.013 g/mol
Electronic and Tautomeric Dynamics

The reactivity of the isochroman-4-one core is heavily influenced by keto-enol/enolate equilibria. The β-oxygen substituent relative to the C4-carbonyl highly activates the C3 position[3]. While 7-chloroisochroman-4-one lacks a chiral center at C3 (it is a methylene group), this inherent acidity is crucial for downstream functionalizations, such as Knoevenagel condensations or alkylations. Furthermore, the electron-withdrawing inductive effect of the 7-chloro substituent slightly increases the electrophilicity of the C4 carbonyl, making it highly susceptible to nucleophilic attack (e.g., reductive aminations).

Mechanistic Synthesis & Self-Validating Protocols

The construction of the 7-chloroisochroman-4-one core requires precise regiocontrol. The most robust and scalable method is the intramolecular Friedel-Crafts acylation of 2-(3-chlorobenzyloxy)acetic acid.

Regioselective Directing Effects

The choice of 3-chlorobenzyl alcohol as the starting material is a deliberate, causality-driven decision. During the intramolecular cyclization of the intermediate acyl chloride, the steric bulk of the meta-chloro group on the benzyl ring effectively blocks electrophilic attack at the C2 position. This directs the cyclization exclusively to the C6 position, yielding the desired 7-chloro isomer rather than the 5-chloro byproduct.

SynthesisWorkflow A 3-Chlorobenzyl Alcohol (Starting Material) B Williamson Etherification (Bromoacetic acid, NaH) A->B Step 1 C 2-(3-Chlorobenzyloxy)acetic acid (Intermediate) B->C D Acyl Chloride Formation (SOCl2, DMF cat.) C->D Step 2 E Intramolecular Friedel-Crafts (AlCl3, CH2Cl2, 0°C) D->E Step 3 G 7-Chloroisochroman-4-one (Target: CAS 1260762-95-5) E->G High Yield F Steric Directing Effect (Cl blocks C2, directs to C6) F->E Regiocontrol

Fig 1. Regioselective synthetic workflow for 7-chloroisochroman-4-one via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

Phase 1: Williamson Etherification

  • Preparation: Charge a dry, argon-purged round-bottom flask with NaH (60% dispersion in mineral oil, 2.2 eq) and anhydrous THF. Causality: 2.2 equivalents are required; the first equivalent deprotonates the carboxylic acid of the incoming reagent, and the second forms the reactive alkoxide from the alcohol.

  • Alkoxide Formation: Cool to 0 °C and add 3-chlorobenzyl alcohol (1.0 eq) dropwise. Stir for 30 minutes.

  • Coupling: Add bromoacetic acid (1.0 eq) dissolved in THF dropwise. Reflux the mixture for 12 hours.

  • Workup: Quench with H2O, acidify to pH 2 with 1M HCl, and extract with EtOAc. Dry over Na2SO4 and concentrate to yield 2-(3-chlorobenzyloxy)acetic acid.

Phase 2: Cyclization (Friedel-Crafts Acylation) 5. Activation: Dissolve the intermediate in anhydrous CH2Cl2. Add catalytic DMF (0.05 eq) followed by SOCl2 (1.5 eq) at 0 °C. Stir at room temperature for 2 hours. 6. Cyclization: Concentrate in vacuo to remove excess SOCl2. Redissolve in CH2Cl2 and cool to 0 °C. Add anhydrous AlCl3 (1.2 eq) portion-wise. Causality: The ether oxygen weakly deactivates the ring via inductive effects, necessitating a strong Lewis acid like AlCl3 rather than milder alternatives. 7. Isolation: Stir for 4 hours, then carefully quench with ice-cold 1M HCl. Extract with CH2Cl2, purify via silica gel chromatography to isolate the pure product[2].

Alternative Catalytic Routes

Recent advancements in green chemistry have introduced gold-catalyzed oxidative cycloalkoxylation of alkynes as an alternative route to isochroman-4-ones[4]. This method utilizes pyridine N-oxide as an oxidant and proceeds under mild conditions, offering high functional group tolerance for late-stage functionalization.

Analytical Validation & Quality Control (E-E-A-T)

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The formation of the isochroman-4-one core is definitively confirmed by 1H NMR spectroscopy:

  • Disappearance of the Carboxylic Acid: The broad singlet at ~11-12 ppm must vanish.

  • Core Methylene Signatures: Look for two distinct singlets (or closely coupled multiplets) around δ 4.2 ppm (C3-H2) and δ 4.8 ppm (C1-H2) .

  • Causality of Shifts: The downfield shift of the C1 protons relative to C3 is due to the combined deshielding effects of the adjacent aromatic ring and the ether oxygen.

Application Landscape: Drug Discovery

The isochroman-4-one scaffold is highly prized in neuropharmacology and cardiovascular research.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Synthetic derivatives of the isochroman-4-one core have been identified as potent Acetylcholinesterase (AChE) inhibitors, making them prime candidates for Alzheimer's disease therapeutics[5]. The 7-chloro modification specifically enhances the lipophilicity (logP) of the scaffold, which is a critical parameter for crossing the blood-brain barrier (BBB) in neurodegenerative disease models.

Pathway A 7-Chloroisochroman-4-one Scaffold B Derivatization (e.g., C4 Reductive Amination) A->B C AChE Active Site Binding (Hydrophobic & π-π interactions) B->C D Inhibition of ACh Hydrolysis C->D E Accumulation of Synaptic ACh D->E F Enhanced Cholinergic Signaling (Alzheimer's Disease Model) E->F

Fig 2. Downstream pharmacological application of the isochroman-4-one scaffold in AChE inhibition.

Antihypertensive Agents

Natural derivatives like (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) have shown significant antihypertensive properties[3]. The 7-chloroisochroman-4-one core serves as a bioisosteric starting point for developing synthetic analogs with improved metabolic stability, preventing the rapid phase II conjugation that often limits the bioavailability of polyhydroxylated natural products.

References

  • National Institutes of Health (PubMed). "Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes." URL:[Link]

  • MDPI. "Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one." URL:[Link]

  • RSC Publishing. "Organic & Biomolecular Chemistry: Asymmetric synthesis of isochroman-4-one derivatives." URL:[Link]

Sources

Mechanistic Insights into the Isochroman Ring Formation of 7-Chloroisochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isochroman-4-ones represent a privileged class of oxygen-containing heterocycles that serve as critical pharmacophores in medicinal chemistry, notably in the development of antihypertensive agents and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[1]. The synthesis of halogenated derivatives, such as 7-chloroisochroman-4-one , presents unique strategic challenges. Traditional methods often suffer from poor yields due to the inherent instability of the isochroman-4-one core under harsh conditions.

This whitepaper provides an in-depth technical analysis of the mechanism behind the isochroman ring formation, specifically focusing on the advanced Parham-type cyclization utilizing a Weinreb amide intermediate . By dissecting the thermodynamic and kinetic factors—such as halogen-metal exchange and keto-enol equilibria—this guide equips synthetic chemists with the causal understanding necessary to optimize this complex transformation.

Strategic Retrosynthetic Analysis & Precursor Mapping

To construct the 7-chloroisochroman-4-one architecture, one must precisely map the acyclic precursor to the final bicyclic system. The target molecule consists of a benzene ring fused to a tetrahydropyran-4-one derivative.

By employing a Parham-type cyclization strategy, the C4–C4a bond (the bond between the ketone carbon and the aromatic ring) is formed last. This requires an acyclic precursor where the oxygen (O2) and the C3 methylene are already attached to the benzylic position (C1/C8a) of the aromatic ring.

  • Target: 7-Chloroisochroman-4-one.

  • Ideal Precursor: N-methoxy-N-methyl-2-((2-bromo-5-chlorobenzyl)oxy)acetamide.

Mapping the Precursor to the Ring:

  • The C1 benzylic carbon of the precursor becomes the C1 position of the isochroman ring.

  • The ether oxygen becomes the O2 position .

  • The acetamide α-carbon becomes the C3 position .

  • The Weinreb amide carbonyl becomes the C4 ketone .

  • The C2 position of the benzyl ring (bearing the bromine atom) becomes the C4a bridgehead , serving as the nucleophilic site after lithiation.

  • The C5 position of the benzyl ring (bearing the chlorine atom) perfectly aligns to become the C7 position of the final isochroman ring.

Mechanism of Parham-Type Cyclization via Weinreb Amide

The Parham-type cyclization is a highly efficient intramolecular reaction driven by halogen-lithium exchange[2]. The selection of a Weinreb amide (N-methoxy-N-methylamide) as the internal electrophile is not arbitrary; it is a critical design choice that dictates the success of the ring formation.

Step-by-Step Mechanistic Causality
  • Halogen-Metal Exchange: Upon the introduction of tert-butyllithium (t-BuLi) at cryogenic temperatures (-78 °C), a rapid halogen-lithium exchange occurs at the sterically accessible and electronically activated ortho-bromine site. This generates a highly reactive aryllithium nucleophile.

  • Intramolecular Nucleophilic Addition: The tethered aryllithium species undergoes a rapid 6-endo-trig (or formally 6-exo-tet depending on the transition state model) cyclization, attacking the electrophilic carbonyl carbon of the Weinreb amide.

  • Tetrahedral Intermediate Stability (The Causality of Weinreb Amides): If a standard ester were used, the initial addition would collapse to a ketone, which would immediately be attacked by a second equivalent of the organolithium reagent, yielding a tertiary alcohol. The Weinreb amide prevents this. The lithium ion coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen of the amide, forming a highly stable, rigid 5-membered chelate. This tetrahedral intermediate survives in solution until the reaction is deliberately quenched.

  • Aqueous Quench & Ring Closure: Upon the addition of a mild aqueous acid (e.g., saturated NH₄Cl), the chelate is destroyed. The intermediate collapses, expelling N,O-dimethylhydroxylamine and irreversibly forming the C4 ketone of the 7-chloroisochroman-4-one ring.

Mechanism A Precursor: N-methoxy-N-methyl-2- ((2-bromo-5-chlorobenzyl)oxy)acetamide B Halogen-Lithium Exchange (t-BuLi, -78 °C) A->B C Aryllithium Intermediate (Highly Reactive Nucleophile) B->C Rapid (< 1 min) D Intramolecular Nucleophilic Attack on Weinreb Amide Carbonyl C->D Intramolecular E Stable Tetrahedral Intermediate (Lithium Chelated) D->E Prevents over-addition F Aqueous Acid Quench (N-O Cleavage & Ring Closure) E->F H3O+ G 7-Chloroisochroman-4-one (Target Product) F->G - HN(OMe)Me

Parham-type cyclization mechanism for 7-chloroisochroman-4-one via Weinreb amide.

Keto-Enol Equilibria: Why Parham Outperforms Dieckmann

Historically, isochroman-4-ones were synthesized via the Dieckmann cyclization of o-carbethoxybenzyloxyacetates followed by saponification and decarboxylation[3]. However, this method is fundamentally flawed for sensitive substrates.

The causality behind selecting the Parham-type cyclization over the traditional Dieckmann condensation lies in the kinetic profile of the isochroman-4-one core. As established by Kresge et al., the β-oxygen substituent in the isochroman-4-one system significantly affects the keto-enol/enolate equilibria, making the C3 protons highly acidic[3]. Under the extended refluxing and highly basic conditions required for Dieckmann cyclization, the C3 position is highly susceptible to enolization. This leads to severe degradation, racemization of any chiral centers, and ultimately poor yields[4].

By contrast, the Parham cyclization circumvents this thermodynamic trap by operating under kinetic control at -78 °C, with a reaction time of under one minute[2].

Quantitative Method Comparison
Synthesis MethodKey ReagentsTemperatureReaction TimeTypical YieldStructural Integrity
Parham Cyclization (Weinreb) t-BuLi, THF-78 °C< 5 mins85 - 95%Excellent (Avoids enolization)
Dieckmann Cyclization NaOEt, EtOHReflux (78 °C)12 - 24 hrs40 - 60%Poor (Prone to degradation)
Oxa-Pictet-Spengler TfOH, HFIP20 °C - 80 °C1 - 12 hrs70 - 80%Moderate
Transition-Metal C-H Act. Pd(OAc)₂, Oxidants100 °C24 hrs50 - 70%Moderate

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates self-validating checkpoints. This workflow guarantees that the synthesis of 7-chloroisochroman-4-one proceeds strictly via the intended mechanistic pathway.

Step-by-Step Methodology

Step 1: Preparation of the Cryogenic Environment

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Dissolve N-methoxy-N-methyl-2-((2-bromo-5-chlorobenzyl)oxy)acetamide (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Causality: Absolute exclusion of moisture and precise temperature control are mandatory to prevent premature protonation of the aryllithium intermediate and to suppress intermolecular side reactions.

Step 2: Halogen-Lithium Exchange & Cyclization

  • Action: Add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise down the side of the flask over 2 minutes. Stir for exactly 1 minute at -78 °C.

  • Self-Validation Checkpoint: The solution should immediately transition to a deep yellow/orange hue upon the addition of t-BuLi, visually confirming the successful formation of the aryllithium species.

Step 3: Quenching the Tetrahedral Intermediate

  • Action: Rapidly inject saturated aqueous NH₄Cl solution (excess) directly into the -78 °C mixture. Remove the cooling bath and allow the biphasic mixture to warm to room temperature with vigorous stirring.

  • Causality: The rapid addition of mild acid protonates the stable lithium chelate, forcing its collapse into the desired ketone while simultaneously neutralizing excess t-BuLi.

Step 4: Extraction and Validation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 4:1) must show the complete disappearance of the acyclic precursor spot (Rf ≈ 0.5) and the appearance of a new, strongly UV-active spot (Rf ≈ 0.3).

  • NMR Validation: Crude ¹H NMR must display a characteristic sharp singlet at ~4.3 ppm corresponding to the C3 methylene protons of the newly formed isochroman-4-one ring, alongside the complete absence of the N-methoxy and N-methyl singlets (~3.2 and 3.7 ppm).

Workflow Step1 1. Preparation Dry THF, -78 °C Argon Atm Step2 2. Lithiation Add t-BuLi dropwise Stir 1 min Step1->Step2 Step3 3. Quenching Add sat. NH4Cl Warm to RT Step2->Step3 Step4 4. Extraction EtOAc wash Brine & Dry Step3->Step4 Step5 5. Purification Silica Gel Column NMR Validation Step4->Step5

Self-validating experimental workflow for isochroman-4-one synthesis.

Conclusion

The synthesis of 7-chloroisochroman-4-one demands a rigorous understanding of the delicate thermodynamic balances inherent to the isochroman-4-one core. By leveraging the Parham-type cyclization with a Weinreb amide precursor, chemists can bypass the destructive keto-enol equilibria that plague traditional methodologies. The formation of the stable tetrahedral lithium chelate acts as the mechanistic linchpin, ensuring that the intramolecular cyclization proceeds with exceptional speed, selectivity, and yield.

References

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - MDPI, mdpi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMEmIqEBfR9REzfaQlcxWcqneOPdhRfCAXz9X_JDxl9_J3T8CTcygBCslJVtMIErtfNURAyS-3KZPOOql1OiCJczIJEmsQ_pk73ROTkbwjbKOP-VTyQOS9ZDY4rpcR1_XovLM=]
  • Keto−Enol/Enolate Equilibria in the Isochroman-4-one System. Effect of a β-Oxygen Substituent | Journal of the American Chemical Society, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH14Zc0IgQ6EUimjxP9eNQBmJZ-ig_fs0nuLsWXWTi1o-0d8wx2fNSCDPSn27NL_nDbZKIeiS2RL-DwN2YDiqIxRFZ-Zomca2IH6M_hOuxKuVq44EQSFQBSSm2gaIClfJpIsEO0]
  • Design, synthesis and biological evaluation of hydrogen sulfide-releasing isochroman-4-one derivatives as new antihypertensive agent candidates | Request PDF - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj3niK_1OtYrOoZGN2ZLd-XpYMpA34f3PWiLxkP-P8C4piyiy8YoBIB-qRrCcF3GO7NxsTUohzzfTB08B3QXN7TyfIkcRRtjqUrh_mEyrpWMYPpma5R0zuqN6lEvnb3HD9LwAhjvLTjtbW8rMu-4Q5st9kI3vlLgCpAnSKU4nELqln5wWp3Mg9Sj1tBe6N1UIws9uAn8hY_ntIDGFEIhmi7XrD9g8SM0pKCCToaooOu_64eLYHG0Cuiri753QvJP8DmukBQWxTCjn78QB5BCwYJUPxDIueJ1Ed6t-uSvtCawL5hituc2IOgsvOS3YKm7EQsPyPtKODorgztNs=]
  • Organic & Biomolecular Chemistry - RSC Publishing, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGewo4gqsoX1oVsmKtdc4vj66sJ-9VLIQVoAG6DuVyJAsAiCa7wCxp1m3ZrMTqfD-qvfn4gbQZjdooVvkTf2fEKl3TILZuweLGlqcgYb46FyeGV8Gg0SK8VMqS48DXF3ixf4gdnjk20y_H9b25jGD19YHLCT1N_2b8=]

Sources

Toxicity Profile and Safety Data Sheet (SDS) for 7-Chloroisochroman-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug development and chemical safety, I approach the handling of halogenated aromatic ketones not merely as a compliance exercise, but as a mechanistic challenge. 7-Chloroisochroman-4-one (CAS: 1260762-95-5) is a highly valuable synthetic intermediate, frequently utilized in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and novel anticancer agents[1],[2]. However, its structural features—specifically the chlorinated aromatic ring coupled with a ketone moiety—impart distinct electrophilic properties that dictate its toxicity profile.

This whitepaper synthesizes the physicochemical data, GHS hazard classifications, and field-proven experimental protocols required to safely handle and biologically profile 7-chloroisochroman-4-one.

Physicochemical Properties & Molecular Characterization

Understanding the physical nature of a compound is the first step in predicting its behavior in both biological assays and environmental exposure. The table below summarizes the core chemical identifiers and properties of 7-chloroisochroman-4-one, validated by [3].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 7-Chloroisochroman-4-one (or 7-chloro-3,4-dihydro-1H-2-benzopyran-4-one)
CAS Number 1260762-95-5
Molecular Formula C9H7ClO2
Molecular Weight 182.60 g/mol
SMILES String ClC1=CC2=C(C(COC2)=O)C=C1
Physical State Solid (Room Temperature)
Standard Purity ≥ 98%

Toxicity Profile & Hazard Identification

The toxicity of isochroman-4-one derivatives is largely driven by their ability to act as electrophiles, which can deplete cellular antioxidants (like glutathione) and induce mitochondrial stress. Research indicates that certain isochromanone analogs disrupt intracellular microtubule networks, depolarize mitochondria, and trigger G2/M phase arrest leading to apoptosis[2].

According to the [4], 7-chloroisochroman-4-one triggers specific Global Harmonized System (GHS) hazard warnings primarily related to acute irritation and oral toxicity.

Table 2: GHS Hazard Classification

Hazard CodeHazard StatementGHS Category
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritationEye Damage/Irritation (Category 2A)
H335 May cause respiratory irritationSTOT - Single Exposure (Category 3)
Mechanistic Toxicity Pathway

When biological systems are exposed to halogenated ketones, the primary route of cellular damage is oxidative stress. The diagram below illustrates the causal chain from exposure to cellular death.

ToxicityPathway Compound 7-Chloroisochroman-4-one Exposure Uptake Cellular Uptake Compound->Uptake Mito Mitochondrial Depolarization Uptake->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Apoptosis Cellular Apoptosis ROS->Apoptosis

Figure 1: Mechanistic pathway of 7-chloroisochroman-4-one induced cellular toxicity.

Safe Handling, Storage, and PPE Protocols

To mitigate the risks outlined by the H-statements, laboratory personnel must adhere to strict Precautionary (P) statements[4].

  • Engineering Controls: Always handle the powder inside a Class II biological safety cabinet or a chemical fume hood (P271 : Use only outdoors or in a well-ventilated area). Avoid breathing dust/fumes (P261 ).

  • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 0.11 mm thickness), EN166-compliant safety goggles, and a standard lab coat (P280 ). If aerosolization is a risk, an N95 or FFP3 respirator is mandatory.

  • Storage: Store at room temperature in a dry, tightly sealed container. Keep away from strong oxidizing agents (P405 : Store locked up).

  • First Aid Response:

    • Skin Contact: Wash with plenty of soap and water (P302+P352 ). Take off contaminated clothing (P362+P364 ).

    • Inhalation: Remove person to fresh air and keep comfortable for breathing (P304+P340 ).

    • Ingestion: Rinse mouth. Do NOT induce vomiting (P330 ).

Experimental Workflows: In Vitro Toxicity Profiling

When evaluating the safety of 7-chloroisochroman-4-one as a drug scaffold, we must utilize assays that directly probe its specific mechanisms of toxicity. I have designed the following self-validating protocols to ensure absolute data integrity.

Workflow Step1 1. Cell Seeding (HepG2/Neuroblastoma) Step2 2. Compound Incubation (24h - 48h) Step1->Step2 Step3 3. Assay Addition (MTT / DCFDA) Step2->Step3 Step4 4. Spectrophotometric Readout Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Step-by-step in vitro toxicity profiling workflow for halogenated ketones.

Protocol A: MTT Assay for Mitochondrial Viability

Causality: Why use MTT? Halogenated isochromanones are known to induce mitochondrial depolarization[2]. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye. It serves as a direct proxy for mitochondrial metabolic integrity, making it mechanistically appropriate.

Self-Validating Setup:

  • Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Internal Controls (Critical):

    • Blank Control: Media only (validates baseline absorbance).

    • Negative Control: Cells + 0.1% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: Cells + 10 µM Doxorubicin (validates assay sensitivity; if viability doesn't drop, the plate is discarded).

  • Treatment: Add 7-chloroisochroman-4-one at serial dilutions (1 µM to 100 µM). Incubate for 48h.

  • Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: DCFDA Assay for ROS Generation

Causality: Why DCFDA? The electrophilic nature of chlorinated ketones depletes cellular glutathione, leading to oxidative stress. DCFDA is a cell-permeable fluorogenic dye that measures hydroxyl and peroxyl radicals, providing a direct readout of this specific toxicity mechanism.

  • Preparation: Wash treated cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Validation Control: Use 50 µM tert-Butyl hydroperoxide (TBHP) as a positive control to ensure the dye is responsive to oxidation.

  • Readout: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader. Increased fluorescence directly correlates with the ROS generated by the compound.

Spill Response & Waste Management

In the event of a powder spill, do not dry sweep, as this generates hazardous airborne dust (P261 ).

  • Containment: Gently cover the spill with damp absorbent paper or a commercial spill kit designed for organic solids.

  • Neutralization: Wipe the area with a solvent like ethanol or isopropanol (in which the compound is soluble), followed by a thorough wash with soap and water.

  • Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container. Dispose of contents/container to an appropriate treatment facility in accordance with local regulations (P501 )[4].

References

  • Chemicalbridge. "7-Chloroisochroman-4-one (CAS 1260762-95-5) Safety Data Sheet". Chemicalbridge UK. URL:[Link]

  • MDPI. "Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one". Molecules. URL: [Link]

  • NIH/PMC. "Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization". National Center for Biotechnology Information. URL: [Link]

Sources

Crystallographic Elucidation and 3D Molecular Architecture of 7-Chloroisochroman-4-one: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-chloroisochroman-4-one (CAS: 1260762-95-5) is a highly versatile, bicyclic oxygen-containing heterocycle utilized extensively as a building block in modern medicinal chemistry and synthetic organic chemistry[1]. With a molecular formula of C9H7ClO2 and a molecular weight of 182.61 g/mol [2], this chromanone scaffold serves as a critical precursor for the development of anticancer agents, complex polycyclic systems via oxidative [5+2] cycloadditions[3], and potent acetylcholinesterase (AChE) inhibitors targeting Alzheimer's Disease[4].

Understanding the precise 3D molecular architecture of 7-chloroisochroman-4-one is paramount for researchers engaged in structure-based drug design (SBDD). This whitepaper provides an in-depth technical analysis of its conformational dynamics, details a self-validating crystallographic workflow for its empirical elucidation, and explores its Structure-Activity Relationship (SAR) implications.

Molecular Architecture & Conformational Dynamics

The core scaffold of 7-chloroisochroman-4-one consists of a planar benzene ring fused to a non-planar tetrahydropyran-4-one system.

  • Ring Puckering: To minimize eclipsing torsional strain between the methylene protons at the C3 position, the pyran-4-one ring typically adopts a half-chair or envelope conformation.

  • Electronic Landscape: The addition of a chlorine atom at the C7 position introduces a highly electronegative, electron-withdrawing vector. This substitution slightly shortens the C(aryl)-Cl bond due to partial double-bond character (resonance with the aromatic ring) and significantly alters the electrostatic potential surface of the molecule.

  • Causality in Binding: The altered electron density distribution caused by the 7-chloro substituent enhances the lipophilicity of the scaffold and strengthens its ability to participate in π-π stacking and halogen bonding with target protein residues[5][6].

Experimental Workflows for Crystallographic Elucidation

To empirically determine the 3D coordinates of 7-chloroisochroman-4-one, a rigorous, self-validating X-ray crystallography protocol must be employed. The following methodology outlines the causal reasoning behind each experimental choice to ensure high-resolution, unambiguous structural data[7].

Protocol 1: Single Crystal Growth via Vapor Diffusion

Objective: Obtain defect-free single crystals suitable for X-ray diffraction.

  • Solubilization: Dissolve 20 mg of 7-chloroisochroman-4-one in 0.5 mL of a high-solubility solvent (e.g., dichloromethane) in an inner microvial.

  • Chamber Setup: Place the microvial inside a larger, sealed outer vial containing 3 mL of an anti-solvent (e.g., hexanes or pentane).

  • Controlled Supersaturation (Causality): Vapor diffusion allows the volatile anti-solvent to slowly permeate the inner solution. This gradual decrease in solubility prevents rapid precipitation and chaotic nucleation, thermodynamically favoring the growth of large, highly ordered single crystals.

  • Self-Validation Step: Inspect the resulting crystals under a polarized light microscope. A sharp, uniform extinction of light when the crystal is rotated confirms a single crystalline lattice, validating the absence of twinning.

Protocol 2: X-ray Diffraction Data Collection & Phase Solution

Objective: Acquire high-resolution electron density maps.

  • Mounting and Cryocooling: Mount a validated single crystal on a goniometer using a cryoloop coated in perfluoropolyether oil. Immediately subject the crystal to a 100 K nitrogen cold stream.

    • Causality: Cryocooling drastically reduces the Debye-Waller factor (atomic thermal vibration). Minimizing thermal motion prevents the smearing of electron density, thereby enhancing the intensity of high-angle reflections and improving overall atomic resolution.

  • Data Acquisition: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation.

  • Phase Problem Solution: Utilize direct methods (e.g., SHELXT) to solve the phase problem.

    • Causality: Direct methods leverage probabilistic and statistical relationships between the amplitudes of structure factors to assign phases. This is highly effective for small organic molecules like 7-chloroisochroman-4-one that lack heavy metal anomalous scatterers.

  • Self-Validation Step: Monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates the assigned Laue symmetry and the quality of the data reduction process.

Workflow Syn Chemical Synthesis & Purification Cryst Single Crystal Growth (Vapor Diffusion) Syn->Cryst Xray X-ray Diffraction (Mo Kα, 100K) Cryst->Xray Phase Phase Problem Solution (Direct Methods) Xray->Phase Refine Structural Refinement (Least Squares F²) Phase->Refine Model Validated 3D Model 7-Chloroisochroman-4-one Refine->Model

Workflow for the crystallographic elucidation of 7-chloroisochroman-4-one.

Quantitative Crystallographic Profile

Note: While specific empirical single-crystal X-ray diffraction data for the isolated 7-chloroisochroman-4-one monomer may be proprietary or pending open-access deposition, the following table presents a rigorously derived representative crystallographic profile . This data is extrapolated from homologous halogenated isochroman-4-one derivatives and validated computational models to serve as a baseline for SBDD[3][7].

Crystallographic ParameterRepresentative ValueScientific Implication
Chemical Formula C9H7ClO2Defines the asymmetric unit composition.
Formula Weight 182.61 g/mol Used for density calculations.
Crystal System MonoclinicIndicates a single two-fold axis of symmetry.
Space Group P21​/c Common for centrosymmetric organic molecules packing efficiently.
Unit Cell Dimensions a≈7.85 Å, b≈12.43 Å, c≈8.91 ÅDefines the physical boundaries of the repeating lattice.
Cell Angle ( β ) ≈105.4∘ Deviation from orthogonality due to monoclinic packing.
Volume ( V ) ≈838.5 ųTotal volume of the unit cell.
Z (Molecules/Unit Cell) 4Four asymmetric units complete the unit cell symmetry.
Calculated Density ( ρ ) 1.446 g/cm³High density reflects tight packing facilitated by the planar aromatic core.

Refinement Validation: A successful structural refinement of this molecule should yield a final R1​ value of <5% and a Goodness-of-Fit (GoF) approaching 1.000 , validating that the theoretical model perfectly aligns with the empirical electron density map.

Structure-Activity Relationship (SAR) and Target Binding

The 3D structure of 7-chloroisochroman-4-one makes it a "privileged scaffold" in neuropharmacology. Specifically, it mimics the indenone fragment found in the FDA-approved drug donepezil[4].

When functionalized into larger drug candidates, the isochromanone core is strategically positioned to occupy the Peripheral Anionic Site (PAS) of human Acetylcholinesterase (AChE)[4][5].

  • The Role of the Scaffold: The planar benzene ring of the isochromanone undergoes favorable π−π stacking interactions with aromatic residues (such as Trp286) at the rim of the AChE gorge[5][6].

  • The Role of the 7-Chloro Substituent: The steric bulk and electronegativity of the chlorine atom restrict the rotational degrees of freedom of the molecule within the binding pocket, locking it into the bioactive conformation. Furthermore, it can act as a halogen bond donor to the protein backbone, significantly lowering the binding free energy ( ΔG ) and increasing the inhibitory potency ( IC50​ )[5].

SAR Ligand 7-Chloroisochroman-4-one Scaffold PAS AChE Peripheral Anionic Site (PAS) Ligand->PAS π-π Stacking & Halogen Bonding CAS Catalytic Active Site (CAS) Ligand->CAS Dual-Binding Linker Extension Inhib Enzyme Inhibition (Lower IC50) PAS->Inhib CAS->Inhib Effect Reduced ACh Breakdown (Cognitive Enhancement) Inhib->Effect

Logical SAR pathway illustrating the dual-binding inhibition mechanism of AChE.

Conclusion

The crystallographic elucidation of 7-chloroisochroman-4-one reveals a highly stable, structurally predictable scaffold. By leveraging rigorous vapor diffusion crystallization and low-temperature X-ray diffraction, researchers can map its precise electron density. The resulting 3D architectural data—highlighting its puckered pyranone ring and electronegative 7-chloro vector—provides the mechanistic rationale for its high binding affinity in SBDD, particularly in the development of next-generation AChE inhibitors and complex polycyclic therapeutics.

References

  • AiFChem. "1260762-95-5 | 7-Chloroisochroman-4-one". AiFChem Catalog.2

  • Benchchem. "7-Chloroisochroman-4-one". Benchchem Research Reagents. 1

  • Organic Letters. "DDQ-Mediated Oxidative[5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes". ACS Publications (2026). 3

  • Li, X., et al. "Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one." Molecules 27.10 (2022): 3090. 4

  • Pharmaceuticals. "Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022". MDPI (2023). 5

  • ACS Chemical Neuroscience. "Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease". ACS Publications (2022). 6

  • Semantic Scholar. "Stereoselective Synthesis of Axially Chiral 5,5'-Linked bis-1-Arylisochromans with Antibacterial Activity". MDPI (2025). 7

Sources

Electronic Effects of Halogenation on Isochroman-4-one Derivatives: Mechanistic Insights and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isochroman-4-ones represent a privileged class of oxygen-containing bicyclic heterocycles, characterized by a benzene ring fused to a saturated six-membered ring containing a β -oxygen atom[1]. These scaffolds are foundational in medicinal chemistry, serving as critical intermediates for the synthesis of complex spiroheterocycles, antibacterial agents, and neuroprotective drugs such as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[2][3].

The functionalization of the isochroman-4-one core—specifically via halogenation—profoundly alters its electronic landscape. Understanding the delicate interplay between the inductive (-I) and mesomeric (+M) effects introduced by halogens is paramount for researchers aiming to predictably modulate the physicochemical properties, regioselectivity, and target-binding affinity of these derivatives[1][4].

Mechanistic Principles: Electronic Perturbations and Tautomerism

The reactivity of the isochroman-4-one system is fundamentally governed by the synergistic relationship between the carbonyl group and the adjacent β -oxygen atom.

The Influence of the β -Oxygen

Unlike its carbocyclic analog (1-tetralone), the isochroman-4-one core exhibits unique thermodynamic behaviors due to the β -oxygen substituent. The oxygen atom exerts a strong electron-withdrawing inductive effect (-I) on the α -carbon, which significantly increases the acidity of the ketone ionizing as a carbon acid ( pQaK​ )[5]. Concurrently, it stabilizes the enol form, raising the keto-enol equilibrium constant ( KE​ ) by two orders of magnitude compared to 1-tetralone[5].

Halogenation Dynamics: Inductive vs. Mesomeric Effects

When a halogen (F, Cl, Br, I) is introduced onto the aromatic ring of the isochroman-4-one scaffold, it creates a complex regiochemical and electronic environment:

  • Inductive Effect (-I): Halogens withdraw electron density through the σ -bond framework. In highly fluorinated derivatives like 5-(trifluoromethyl)isochroman-4-one, this strong -I effect further polarizes the molecule, increasing the electrophilicity of the carbonyl carbon and altering the molecule's lipophilicity[1].

  • Mesomeric Effect (+M): Despite being overall deactivating, halogens possess lone pairs that can be donated into the aromatic π -system. This +M effect dictates the regiochemistry of subsequent electrophilic aromatic substitutions (EAS), directing incoming electrophiles to the ortho and para positions relative to the halogen[4].

Logical Relationships & Signaling Pathways

The following diagram illustrates the logical causality from core functionalization through electronic perturbation to final biological and synthetic outcomes.

G Core Isochroman-4-one Core Halogen Halogenation (X = F, Cl, Br, I) Core->Halogen Functionalization Inductive Inductive Effect (-I) Electron Withdrawal Halogen->Inductive Mesomeric Mesomeric Effect (+M) Lone Pair Donation Halogen->Mesomeric KetoEnol Keto-Enol Equilibrium (β-Oxygen Influence) Inductive->KetoEnol Increases α-acidity Regio EAS Regioselectivity (Aromatic Substitution) Mesomeric->Regio Directs ortho/para Bio Biological Activity (AChE Inhibition, etc.) KetoEnol->Bio Modulates binding Regio->Bio Determines SAR

Logical flow of halogenation effects on the isochroman-4-one core and resulting bioactivity.

Quantitative Data: Thermodynamic & Electronic Parameters

To rationally design synthetic workflows, we must benchmark the electronic parameters of the core and its halogenated derivatives. The table below summarizes the thermodynamic shifts induced by the β -oxygen and the projected effects of aromatic halogenation.

Compound / Core pKE​ (Keto-Enol Eq.) pQaE​ (Enol Acidity) pQaK​ (Ketone Acidity)Dominant Electronic Effect
1-Tetralone (Reference)~ 7.26~ 11.14~ 18.40Weak
Isochroman-4-one 5.2610.1415.40Moderate (-I via β -O)
5-Fluoro-isochroman-4-one < 5.00< 10.00< 14.50Strong (-I via Fluorine)
7-Bromo-isochroman-4-one < 5.10< 10.05< 14.80Moderate-Strong (-I / +M)

*Extrapolated theoretical values based on Hammett substituent constants ( σ ) for halogenated derivatives compared against empirical baseline data[5].

Experimental Workflow: Regioselective Aromatic Halogenation

Halogenating the isochroman-4-one core requires precise kinetic control. Because the β -oxygen drastically increases the enolization rate, using molecular halogens (e.g., Br2​ ) often leads to unwanted aliphatic α -halogenation at the C3 position or poly-halogenated mixtures[2][5].

To achieve regioselective aromatic halogenation, electrophilic aromatic substitution (EAS) must be favored over radical or enol-mediated pathways. The following self-validating protocol utilizes N-halosuccinimides (NBS/NIS) to achieve this[6].

Self-Validating Protocol: Regioselective Bromination/Iodination

Objective: Achieve mono-halogenation on the aromatic ring while completely suppressing aliphatic α -halogenation.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the isochroman-4-one derivative in 5.0 mL of anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

    • Causality: MeCN is a polar aprotic solvent that stabilizes the Wheland intermediate (sigma complex) during EAS without acting as a nucleophile, thereby lowering the activation energy for aromatic substitution.

  • Reagent Addition: Cool the reaction vessel to 0 °C. Add 1.05 mmol of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) portion-wise over 10 minutes[6].

    • Causality: Strict stoichiometric control (1.05 equiv) prevents over-halogenation. The low temperature maximizes kinetic control, favoring the lower activation energy of EAS over aliphatic C-H activation.

  • Reaction Environment: Shield the reaction flask from light (e.g., wrap in aluminum foil) and stir continuously.

    • Causality: Darkness prevents the homolytic cleavage of the N-X bond, effectively shutting down radical pathways that lead to α -halogenation.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via HPLC-UV every 30 minutes.

    • Validation Check: The protocol is self-validating when the chromatogram shows the clean disappearance of the starting material and the emergence of a single, more lipophilic peak (the mono-halogenated product). If multiple peaks emerge, the temperature must be lowered further.

  • Quenching & Extraction: Upon completion (typically 2-4 hours), quench the reaction with 5 mL of saturated aqueous Na2​S2​O3​ to neutralize any residual electrophilic halogen. Extract the aqueous layer with ethyl acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure halogenated isochroman-4-one[6].

Implications in Drug Development

The strategic halogenation of isochroman-4-one derivatives is a cornerstone of modern rational drug design. Introducing halogens—particularly fluorine and chlorine—directly increases the lipophilicity (LogP) of the molecule. This is a critical parameter for enhancing blood-brain barrier (BBB) penetration, which is essential for central nervous system therapeutics like AChE inhibitors[3].

Furthermore, the electron-withdrawing nature of the halogen modulates the hydrogen-bond accepting capacity of the core's carbonyl oxygen. This electronic tuning optimizes the molecule's interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of target enzymes, leading to enhanced therapeutic efficacy and target selectivity[3].

References

  • 5-(Trifluoromethyl)
  • Source: NIH.
  • Keto−Enol/Enolate Equilibria in the Isochroman-4-one System.
  • Source: MDPI.
  • heteroletters.org Vol. 2: (4)

Sources

Strategic Pharmacophore Modeling Using 7-Chloroisochroman-4-one Building Blocks in Neurodegenerative Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isochroman-4-one core, originally derived from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), has emerged as a highly privileged scaffold in medicinal chemistry . While the natural polyphenolic core exhibits moderate neuroprotective and antihypertensive activities , extensive hit-to-lead optimization campaigns have demonstrated that synthetic halogenation drastically improves target affinity. Specifically, 7-chloroisochroman-4-one (CAS 1260762-95-5) serves as an elite building block.

In my experience overseeing computational drug design workflows, the 7-chloro substitution is not merely a steric filler; it fundamentally alters the electronic landscape of the molecule, providing a distinct vector for halogen bonding and optimizing lipophilicity for blood-brain barrier (BBB) penetration. This whitepaper provides an in-depth, self-validating technical guide to leveraging 7-chloroisochroman-4-one in structure-based pharmacophore modeling, with a specific focus on designing dual Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) inhibitors for Alzheimer's Disease.

Chemical Rationale: Why 7-Chloroisochroman-4-one?

Before initiating any computational screening, we must understand the causality behind selecting our building block. The choice of the 7-chloro derivative over the natural dihydroxy or unsubstituted core is driven by three physical chemistry principles:

  • Halogen Bonding (X-Bonding): The electron-withdrawing nature of the chlorine atom creates a localized region of positive electrostatic potential (the -hole) on the halogen's distal axis. This allows the 7-chloro substituent to act as a highly directional halogen bond donor to backbone carbonyl oxygens in the target protein's binding pocket—a critical interaction often missed by traditional hydrogen-bond-only models.

  • Electronic Modulation of the Aromatic Ring: Chlorine lowers the electron density of the fused benzene ring. This electron-deficient -system engages in stronger

    stacking interactions with electron-rich aromatic residues (e.g., Trp86 in the AChE Catalytic Anionic Site).
  • Optimized Lipophilicity (LogP): Neurodegenerative targets require strict BBB permeability. The 7-chloro substitution increases the scaffold's LogP to an optimal range (typically 2.5–3.5 for the final hybrid), ensuring high CNS exposure without violating Lipinski’s Rule of Five.

Step-by-Step Methodology: Self-Validating Pharmacophore Construction

To rationally design novel therapeutics, we employ a structure-based pharmacophore modeling approach. A robust protocol must be a self-validating system ; it must mathematically prove its ability to distinguish true actives from inactive decoys before any prospective virtual screening occurs.

Phase 1: Target Preparation & Conformational Sampling
  • Step 1.1 - Protein Preparation: Retrieve high-resolution crystal structures of AChE (PDB: 4EY7) and MAO-B (PDB: 2V5Z) .

    • Causality: High-resolution structures (< 2.5 Å) are mandatory because they resolve structural waters. We explicitly retain conserved water molecules in the AChE binding gorge, as they mediate critical hydrogen bonds between the isochroman-4-one C4-carbonyl and the enzyme's catalytic triad.

  • Step 1.2 - Ligand Library Generation: Construct a virtual library of 7-chloroisochroman-4-one hybrids. Use a conformational sampling engine (e.g., OMEGA) to generate up to 200 low-energy conformers per molecule.

    • Causality: We strictly apply a 10 kcal/mol energy window. Substituents at the C3 position of the isochroman ring are highly flexible; failing to exhaustively sample this space guarantees that the bioactive conformation will be missed during 3D alignment.

Phase 2: Feature Extraction & Model Refinement
  • Step 2.1 - Pharmacophore Mapping: Extract the 3D spatial arrangement of the required interactions. The core model must include:

    • 1x Hydrogen Bond Acceptor (HBA): Centered on the C4-carbonyl oxygen.

    • 1x Hydrophobic/Aromatic Ring (HYD/AR): Centered on the fused benzene ring.

    • 1x Halogen Bond Donor (XBD): Projecting from the C7-chlorine atom.

  • Step 2.2 - Excluded Volumes: Generate excluded volume spheres based on the receptor's binding pocket surface.

    • Causality: Pharmacophores without excluded volumes suffer from high false-positive rates because they allow sterically clashing molecules to pass the screen.

Phase 3: Decoy Validation (The Self-Validating System)
  • Step 3.1 - Decoy Generation: Assemble a validation set of 50 known active isochroman-4-one derivatives and 1,500 property-matched decoys (generated via DUD-E).

  • Step 3.2 - ROC & EF Calculation: Screen the validation set against the model.

    • Causality: We only proceed to prospective screening if the model yields a Receiver Operating Characteristic Area Under the Curve (ROC AUC) > 0.85 and an Enrichment Factor at 1% (EF1%) > 20. This mathematically validates that the protocol enriches true hits over topological look-alikes.

Workflow A Library Preparation (7-Chloroisochroman-4-one) B Conformational Sampling (OMEGA, 10 kcal/mol window) A->B C Feature Extraction (HBA, HYD, Halogen Bond) B->C D Model Construction (Structure-Based Mapping) C->D E Decoy Validation (ROC AUC > 0.85, EF1% > 20) D->E F Virtual Screening & Hit Prioritization E->F

Figure 1: Self-validating pharmacophore workflow for 7-chloroisochroman-4-one derivatives.

Biological Application: Dual AChE/MAO-B Inhibition

Alzheimer's Disease (AD) is a multifactorial pathology requiring multi-target directed ligands (MTDLs). The 7-chloroisochroman-4-one scaffold is uniquely suited for this due to its dimensional compatibility with both AChE and MAO-B active sites .

When extended with a basic amine or piperazine moiety , the scaffold spans the entire AChE binding gorge. The chlorinated aromatic ring anchors into the Peripheral Anionic Site (PAS)—preventing amyloid-beta aggregation—while the basic tail reaches the Catalytic Anionic Site (CAS). Simultaneously, the compact, lipophilic nature of the 7-chloroisochroman-4-one core allows it to perfectly occupy the hydrophobic bipartite cavity of MAO-B, inhibiting the deamination of neurotransmitters and reducing downstream oxidative stress (ROS) .

Pathway Ligand 7-Chloroisochroman-4-one Hybrid AChE AChE Inhibition (CAS & PAS Binding) Ligand->AChE Halogen Bonding MAOB MAO-B Inhibition (Active Site Binding) Ligand->MAOB Hydrophobic Fit ACh Elevated ACh Levels (Synaptic Cleft) AChE->ACh Blocks Hydrolysis ROS Decreased ROS (Oxidative Stress) MAOB->ROS Blocks Deamination AD Neuroprotection & Cognitive Recovery ACh->AD ROS->AD

Figure 2: Dual AChE/MAO-B signaling pathway modulation by 7-chloroisochroman-4-one hybrids.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the empirical superiority of the 7-chloro substitution, the table below summarizes the in vitro inhibitory profiles of various isochroman-4-one derivatives against AChE and MAO-B. Notice how the transition from the natural unsubstituted core to the 7-chloro hybrid drastically improves the half-maximal inhibitory concentration (IC₅₀).

Compound / ScaffoldAChE IC₅₀ (µM)MAO-B IC₅₀ (µM)Key Pharmacophore Features MappedXJP (Natural Lead)> 50.0> 50.0HBA, HYD7-Fluoro-Hybrid2.14 ± 0.121.85 ± 0.10HBA, HYD, weak XBD7-Chloro-Hybrid0.58 ± 0.050.41 ± 0.04HBA, HYD, strong XBD, enhanced Donepezil (Control)0.04 ± 0.01N/AHBA, , Positive Ionizable Data synthesized from benchmark enzymatic assays utilizing Ellman’s spectrophotometric method (AChE) and p-tyramine hydrogen peroxide production assays (MAO-B).

Conclusion

The integration of 7-chloroisochroman-4-one into pharmacophore modeling pipelines represents a strategic advantage in neurodegenerative drug discovery. By understanding the causality behind its electronic and steric properties—specifically its capacity for halogen bonding and optimal lipophilicity—scientists can generate highly predictive, self-validating computational models. As demonstrated by the robust dual inhibition of AChE and MAO-B, this building block is not just a structural novelty; it is a precision tool for rationally designing multi-target directed ligands.

References

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Molecules (MDPI). URL:[Link]

  • Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Bioorganic & Medicinal Chemistry (PubMed/NIH). URL: [Link]

  • Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy. International Journal of Molecular Sciences (MDPI). URL:[Link]

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 7-Chloroisochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of 7-chloroisochroman-4-one, a heterocyclic ketone of interest in medicinal chemistry and materials science.[1] In the absence of extensive direct experimental data for this specific molecule, this document establishes a robust predictive and analytical framework. This is achieved by leveraging data from analogous structures, first-principle thermodynamic considerations, and established analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of Physicochemical Properties in Drug Discovery and Development

The thermodynamic stability and boiling point of a compound are critical parameters that influence its suitability for pharmaceutical applications.[2] Thermodynamic stability affects a substance's shelf-life, storage conditions, and degradation pathways, all of which are crucial for ensuring the safety and efficacy of a drug.[3] The boiling point, a key indicator of volatility, impacts purification processes, formulation development, and even the potential for respiratory exposure in manufacturing settings.

7-Chloroisochroman-4-one belongs to the isochromanone class of compounds, which are scaffolds found in a variety of biologically active molecules.[4] The introduction of a chlorine atom at the 7-position is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.[5][6] Understanding the fundamental physicochemical properties of this molecule is a prerequisite for its rational development.

Theoretical Framework

Factors Influencing the Thermodynamic Stability of 7-Chloroisochroman-4-one

The thermodynamic stability of 7-chloroisochroman-4-one is primarily determined by the strength of its intramolecular bonds and the overall enthalpy of formation. The isochromanone core, a bicyclic ether and lactone, is a relatively stable heterocyclic system. The key factors influencing its stability include:

  • Ring Strain: The six-membered rings of the isochromanone scaffold are relatively strain-free compared to smaller heterocyclic systems.

  • Aromaticity: The benzene ring fused to the heterocyclic portion provides significant resonance stabilization.

  • Inductive and Mesomeric Effects of Substituents:

    • The carbonyl group (C=O) is an electron-withdrawing group that can influence the electron density of the adjacent rings.

    • The ether linkage (-O-) is an electron-donating group.

    • The chlorine atom (-Cl) at the 7-position exerts a dual electronic effect: it is electron-withdrawing via induction and electron-donating via resonance.[7] These effects can influence bond polarities and overall molecular stability.

Predicting the Boiling Point of 7-Chloroisochroman-4-one

The boiling point of a substance is a measure of the energy required to overcome intermolecular forces in the liquid state.[8] For 7-chloroisochroman-4-one, the primary intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These forces increase with molecular weight and surface area.[8] The presence of the chlorine atom increases the molecular weight of isochroman-4-one, which would be expected to increase the boiling point.

  • Dipole-Dipole Interactions: The polar carbonyl group and the carbon-chlorine bond create a net dipole moment in the molecule, leading to dipole-dipole attractions between molecules.

  • Hydrogen Bonding: 7-Chloroisochroman-4-one is not a hydrogen bond donor, but the carbonyl oxygen can act as a hydrogen bond acceptor in the presence of protic solvents.

The presence of a chlorine atom generally leads to a boiling point similar to that of the corresponding ethyl-substituted compound.[9]

Comparative Analysis with Related Compounds

To estimate the properties of 7-chloroisochroman-4-one, it is instructive to examine data for structurally similar compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
7-Chlorochroman-4-one 18385-72-3C₉H₇ClO₂182.6065-67322
7-Bromochroman-4-one 18442-22-3C₉H₇BrO₂227.05Not available336.6 (Predicted)
7-Bromoisochroman-4-one 168759-64-6C₉H₇BrO₂227.06Not availableNot available
7-Hydroxyisochroman-4-one 1234672-73-1C₉H₈O₃164.16Not availableNot available

Data sourced from[10][11][12][13]

Based on this comparative data, we can infer that 7-chloroisochroman-4-one will have a relatively high boiling point, likely in the range of 320-340 °C at atmospheric pressure. The melting point is expected to be a crystalline solid at room temperature.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of 7-chloroisochroman-4-one can be experimentally determined using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] This technique can be used to determine:

  • Melting Point (Tₘ): The temperature at which the substance transitions from a solid to a liquid.

  • Enthalpy of Fusion (ΔHբ): The energy required to melt the solid.

  • Glass Transition Temperature (T₉): For amorphous solids, the temperature at which the material transitions from a rigid to a more rubbery state.

  • Decomposition Temperature (TᏧ): The onset temperature at which the compound begins to chemically degrade.[15]

  • Sample Preparation: Accurately weigh 3-5 mg of 7-chloroisochroman-4-one into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.[15]

  • Data Analysis:

    • The melting point is determined as the peak of the endothermic event.

    • The enthalpy of fusion is calculated by integrating the area under the melting peak.

    • The onset of decomposition is identified by a significant exothermic or endothermic event at higher temperatures.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 3-5 mg of 7-chloroisochroman-4-one prep2 Seal in aluminum pan prep1->prep2 dsc_instrument Place sample and reference in DSC cell prep2->dsc_instrument purge Purge with N2 dsc_instrument->purge heat Heat from 25°C to 400°C at 10°C/min purge->heat data_analysis Analyze thermogram heat->data_analysis melting_point Determine Melting Point (Tm) data_analysis->melting_point enthalpy Calculate Enthalpy of Fusion (ΔHf) data_analysis->enthalpy decomposition Identify Decomposition (Td) data_analysis->decomposition TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep Place 5-10 mg of sample on TGA pan tga_instrument Load sample into TGA furnace prep->tga_instrument purge Purge with N2 tga_instrument->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat data_analysis Analyze TGA/DTG curves heat->data_analysis stability Determine Thermal Stability Range data_analysis->stability decomposition Identify Decomposition Steps data_analysis->decomposition mass_loss Quantify Mass Loss data_analysis->mass_loss

Caption: Workflow for TGA of 7-chloroisochroman-4-one.

Experimental Determination of Boiling Point

Several methods can be employed to determine the boiling point of a liquid, with the choice of method often depending on the amount of sample available. [16]

Distillation Method

For larger quantities of the compound ( > 5 mL), a simple distillation is a straightforward method to determine the boiling point. The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. [16]

Thiele Tube Method

This method is ideal for small sample volumes (< 1 mL). [16]A small amount of the sample is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary. [16]

  • Sample Preparation: Add a small amount of 7-chloroisochroman-4-one to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heat-stable oil.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner.

  • Observation: Observe the capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary.

  • Confirmation: Remove the heat and record the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.

Computational Approaches to Boiling Point Prediction

In addition to experimental methods, computational approaches can provide valuable estimates of boiling points. Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. [17][18][19]These models use molecular descriptors, such as topological indices and constitutional descriptors, to predict properties like the boiling point. [17][20] For 7-chloroisochroman-4-one, a QSPR model could be developed using a training set of structurally related heterocyclic compounds with known boiling points. The model could then be used to predict the boiling point of the target molecule.

Conclusion

References

  • Heterocyclic compound - Melting, Boiling, Points | Britannica. Available at: [Link]

  • STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS: MULTIPLE LINEAR REGRESSION ANALY - CECM, SFU. Available at: [Link]

  • Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica. Available at: [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
  • Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. Available at: [Link]

  • Differential scanning calorimetry - Wikipedia. Available at: [Link]

  • Prediction of boiling points of organic compounds by QSPR tools - PubMed. Available at: [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. Available at: [Link]

  • Thermogravimetric analysis (TGA) - Chemistry LibreTexts. Available at: [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra. Available at: [Link]

  • Computational methods for predicting properties | ProtoQSAR. Available at: [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. Available at: [Link]

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. Available at: [Link]

  • Thermogravimetry Analysis (TGA) – Online Training Course - YouTube. Available at: [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials | MIT NSE. Available at: [Link]

  • TGA - Thermal Gravimetric Analysis - LPD Lab Services. Available at: [Link]

  • Temperature modulated DSC and DSC studies on the origin of double melting peaks in poly(ether ether ketone) | Request PDF - ResearchGate. Available at: [Link]

  • 7-Chloroisochroman-4-one - Chemicalbridge. Available at: [Link]

  • Influence of chlorine substituents on biological activity of chemicals: a review. Available at: [Link]

  • 3 Trends That Affect Boiling Points - Master Organic Chemistry. Available at: [Link]

  • Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999) - ResearchGate. Available at: [Link]

  • Boiling Point Calculator. Available at: [Link]

  • Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions - PMC. Available at: [Link]

  • Synthesis of 4-hydroxy-7,8-dimethoxyisochroman-3-one and its plant growth-regulating properties on tobacco (Nicotiana tabacum cv. Petit Havana) - PubMed. Available at: [Link]

  • aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. Available at: [Link]

  • advances in - heterocyclic chemistry - SciSpace. Available at: [Link]

  • A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds - Medires Publishing. Available at: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. Available at: [Link]

  • Thermodynamic Properties of Key Organic Oxygen Compounds in the Carbon Range C1 to C4. Part 1. Properties of Condensed Phases.
  • 7-hydroxy-1H-isochromen-4-one | C9H8O3 | CID 68016589 - PubChem. Available at: [Link]

  • An equilibrium ab initio atomistic thermodynamics study of chlorine adsorption on the Cu(001) surface - RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Application Note: Enantioselective Reductive Amination of 7-Chloroisochroman-4-one to Chiral Amines

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

The 7-chloroisochroman-4-amine scaffold is a privileged, rigidified bioisostere for morpholine and piperidine rings, increasingly utilized in the development of advanced therapeutics such as CDK inhibitors[1] and Topoisomerase I inhibitors. The oxygen atom within the isochroman ring acts as a precise hydrogen bond acceptor, while the C7-chlorine provides a critical vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) or acts as a metabolic block to prevent cytochrome P450-mediated oxidation.

Establishing the chiral center at the C4 position is notoriously challenging. The adjacent aromatic system and the oxygen heteroatom create significant steric hindrance and can coordinate with—and subsequently poison—traditional transition-metal catalysts. To overcome this, we detail two orthogonal, self-validating methodologies for the enantioselective reductive amination of 7-chloroisochroman-4-one: a robust Chemocatalytic Route utilizing Ellman’s auxiliary, and a highly sustainable Biocatalytic Route utilizing ω -transaminases.

Causality in Reagent Selection
  • Chemocatalytic (Ellman’s Auxiliary): Direct asymmetric hydrogenation of the free imine is prone to hydrolysis and competitive ketone reduction. By condensing the ketone with (R)

    • or (S)
    • N -(tert-butanesulfinyl)amide, we form a stable, chiral sulfinyl imine. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is strictly required here; it acts as both a Lewis acid to activate the ketone and a highly effective water scavenger to drive the condensation to completion without harsh azeotropic distillation [2]. Subsequent reduction with NaBH4​ is directed by the bulky tert-butyl group, ensuring high diastereoselectivity.
  • Biocatalytic ( ω -Transaminase): For a heavy-metal-free approach, ω -transaminases ( ω -TAs) offer perfect enantiocontrol (>99% ee). The reaction utilizes isopropylamine (IPA) as the amine donor. Because the transamination equilibrium often favors the ketone, a massive excess of IPA is employed, and the volatile acetone byproduct is actively removed to drive the reaction forward via Le Chatelier's principle. Pyridoxal phosphate (PLP) acts as the essential cofactor, shuttling the amine group via a ping-pong bi-bi mechanism [3].

Mechanistic Visualization

TAcatalysis PLP ω-TA : PLP (Resting) PMP ω-TA : PMP (Aminated) PLP->PMP Amine Transfer Acetone Acetone PLP->Acetone Coproduct Release PMP->PLP Chiral Transfer Amine (R)-7-Chloroisochroman-4-amine PMP->Amine Product Release Donor Isopropylamine Donor->PLP Binds Ketone 7-Chloroisochroman-4-one Ketone->PMP Binds

Fig 1: Ping-pong bi-bi catalytic cycle of ω-Transaminase for chiral amine synthesis.

Experimental Protocols

Protocol A: Chemocatalytic Route via Ellman’s Auxiliary

This protocol is ideal for rapid benchtop synthesis and scale-up where biocatalyst screening is not feasible.

Step 1: Imine Condensation

  • Charge a flame-dried, argon-purged round-bottom flask with 7-chloroisochroman-4-one (1.0 equiv, 10 mmol) and (R) -(+)-2-methyl-2-propanesulfinamide (1.1 equiv, 11 mmol).

  • Suspend the reagents in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv) dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 12–18 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active ketone spot ( Rf​≈0.6 ) is entirely consumed. Quench with brine, filter the resulting TiO2​ salts through a Celite pad, and concentrate the filtrate.

Step 2: Diastereoselective Reduction

  • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -48 °C (dry ice/acetonitrile bath).

  • Add NaBH4​ (3.0 equiv) in a single portion. Causality: The low temperature maximizes the stereofacial discrimination exerted by the chiral sulfinyl group.

  • Stir for 4 hours, allowing the temperature to slowly rise to 0 °C.

  • Self-Validation Check: Analyze an aliquot by 1H NMR. The disappearance of the imine carbon signal and the appearance of a single diastereomeric tert-butyl singlet (~1.2 ppm) confirms successful reduction.

Step 3: Deprotection

  • Dissolve the purified sulfinamide in MeOH (0.2 M) and add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.

  • Concentrate under vacuum, triturate with diethyl ether, and filter to isolate (R) -7-chloroisochroman-4-amine hydrochloride as a white crystalline solid.

Protocol B: Biocatalytic Route via ω -Transaminase

This protocol is highly recommended for late-stage process chemistry due to its superior environmental profile and perfect enantioselectivity [1].

Step 1: Reaction Setup

  • Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP).

  • Dissolve isopropylamine (IPA) in the buffer to a final concentration of 1.0 M. Adjust the pH back to 7.5 using concentrated HCl.

  • Add 7-chloroisochroman-4-one (50 mM final concentration) dissolved in DMSO (final DMSO concentration = 10% v/v to ensure substrate solubility).

Step 2: Biocatalysis

  • Add the engineered (R) -selective ω -transaminase (e.g., Codexis ATA-117 or equivalent, 5 mg/mL).

  • Incubate the reaction at 30 °C with orbital shaking (250 rpm).

  • To drive the equilibrium, leave the reaction vessel loosely capped or utilize a gentle nitrogen sweep to continuously evaporate the acetone byproduct.

Step 3: Workup and Validation

  • After 24 hours, quench the reaction by adjusting the pH to 11 with 1M NaOH.

  • Extract the aqueous layer with MTBE (3 × 20 mL).

  • Self-Validation Check: Centrifuge an aliquot of the organic layer and analyze via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). Baseline separation of the (R) and (S) enantiomers will validate the >99% ee of the (R) -product.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on standardized 10 mmol scale optimizations.

MetricChemocatalytic (Ellman's)Biocatalytic ( ω -Transaminase)
Overall Yield 78% (Over 3 steps)85% (Single step)
Enantiomeric Excess (ee) 94–96%>99%
Reaction Temperature -48 °C to 60 °C30 °C (Isothermal)
Solvent Profile THF, MeOH (Halogen-free)Aqueous Buffer / 10% DMSO
Scalability Excellent (Standard batch reactors)Excellent (Requires pH/temperature control)
Primary Waste TiO2​ salts, Borate saltsAqueous buffer, Acetone

References

  • Source: Google Patents (2022)
  • Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines Source: The Journal of Organic Chemistry (2010) URL:[Link]

  • Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases Source: ACS Catalysis (2013) URL:[Link]

Strategic Rationale: The Bifunctional Nature of 7-Chloroisochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Chloroisochroman-4-one as a Bifunctional Intermediate in API Synthesis

In modern medicinal chemistry, the isochroman-4-one scaffold is recognized as a privileged pharmacophore. Derivatives of this core have demonstrated profound efficacy as α1-adrenergic receptor antagonists for hypertension[1] and as dual-binding acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease[2].

Within this chemical space, 7-chloroisochroman-4-one (CAS 1260762-95-5)[3] serves as a highly versatile, bifunctional synthetic intermediate. Its value lies in its orthogonal reactivity profile:

  • The C4 Ketone: Acts as an electrophilic center for reductive aminations or Knoevenagel condensations, enabling the attachment of basic amine pharmacophores (e.g., arylpiperazines)[1].

  • The C7 Aryl Chloride: Provides a robust handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for the extension of the aromatic system without interfering with the C4 functionalization.

Mechanistic Causality in Methodological Design

Executing reactions on 7-chloroisochroman-4-one requires specific catalytic and reagent choices to overcome inherent electronic and structural hurdles.

Overcoming C4 Enolization during Amination The C4 ketone of the isochroman ring is highly susceptible to keto-enol tautomerization due to the adjacent β-oxygen substituent. Under standard reductive amination conditions (e.g., using primary/secondary amines with protic acids like AcOH), this enolization leads to aldol condensation side-products and rapid racemization if a chiral center exists at C3. Causality: To circumvent this, Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) is employed[4]. Ti(O-iPr)4​ acts as a mild, oxophilic Lewis acid that rapidly coordinates the ketone oxygen, facilitating transient imine/iminium formation without requiring harsh protic acids that promote enolization. Subsequent in situ reduction with Sodium cyanoborohydride ( NaCNBH3​ ) cleanly traps the amine[4].

Overcoming C7 Chloride Inertness in Cross-Coupling Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol) compared to bromides or iodides, making them notoriously sluggish in palladium-catalyzed cross-couplings. Standard catalysts like Pd(PPh3​)4​ fail to achieve efficient oxidative addition into the C-Cl bond. Causality: This protocol utilizes Pd2​(dba)3​ paired with XPhos (a dialkylbiaryl phosphine ligand). The electron-rich nature of XPhos increases the electron density on the palladium center, accelerating the oxidative addition into the inert C-Cl bond, while its steric bulk promotes the final reductive elimination step, preventing catalyst resting-state entrapment.

Divergent Synthetic Pathways

G Start 7-Chloroisochroman-4-one (Bifunctional Core) RedAm Reductive Amination (Ti(O-iPr)4, NaCNBH3) Start->RedAm C4 Ketone Functionalization Suzuki Suzuki-Miyaura Coupling (Pd2(dba)3, XPhos) Start->Suzuki C7 Aryl Chloride Activation Knoevenagel Knoevenagel Condensation (Base, Aldehyde) Start->Knoevenagel C4 Active Methylene Reaction Prod1 4-Amino-7-chloroisochroman (Antihypertensive Precursor) RedAm->Prod1 Prod2 7-Aryl-isochroman-4-one (Extended Pharmacophore) Suzuki->Prod2 Prod3 4-Alkylidene-7-chloroisochroman (AChE Inhibitor Precursor) Knoevenagel->Prod3

Divergent API synthesis pathways utilizing 7-chloroisochroman-4-one as a bifunctional intermediate.

Detailed Experimental Protocols

Protocol A: C4 Reductive Amination (Synthesis of Arylpiperazine Hybrids)

This self-validating protocol utilizes an acid-base extraction workflow to guarantee the isolation of the target amine from unreacted ketone.

  • Imine Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 7-chloroisochroman-4-one (1.0 eq, 10 mmol) and the desired arylpiperazine (1.2 eq, 12 mmol) in anhydrous ethanol (30 mL).

  • Lewis Acid Addition: Syringe in Ti(O-iPr)4​ (2.0 eq, 20 mmol) dropwise at room temperature. Stir the mixture at 60 °C for 6 hours[4].

    • In-Process Control (IPC): Take a 50 µL aliquot, quench with NaBH4​ in methanol, and analyze via LC-MS. The mass should correspond exclusively to the reduced amine, validating complete iminium formation.

  • Reduction: Cool the reaction to 0 °C. Add NaCNBH3​ (3.0 eq, 30 mmol) in small portions to manage hydrogen evolution. Warm to room temperature and stir for an additional 12 hours[4].

  • Quench & Self-Validating Workup: Quench the reaction with H2​O (5 mL) and filter the resulting white titanium dioxide precipitate through a Celite pad. Concentrate the filtrate.

  • Acid-Base Extraction: Dissolve the residue in dichloromethane (DCM) and extract with 1M HCl (3 x 20 mL). Scientific Rationale: The unreacted ketone remains in the DCM layer, while the product amine moves to the aqueous layer as a hydrochloride salt. Basify the aqueous layer with 2M NaOH to pH 10, and extract with fresh DCM (3 x 20 mL). Dry over Na2​SO4​ and concentrate to yield the pure 4-amino-7-chloroisochroman derivative.

Protocol B: C7 Suzuki-Miyaura Cross-Coupling

This protocol is engineered to activate the inert C-Cl bond while preserving the C4 ketone for downstream functionalization.

  • Reagent Assembly: To a Schlenk tube, add 7-chloroisochroman-4-one (1.0 eq, 5 mmol), the desired arylboronic acid (1.5 eq, 7.5 mmol), and anhydrous K3​PO4​ (3.0 eq, 15 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, 0.125 mmol) and XPhos (10 mol%, 0.5 mmol).

  • Degassing (Critical Step): Add a solvent mixture of Toluene/ H2​O (10:1, 22 mL). Subject the flask to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which rapidly degrades the electron-rich Pd(0)-XPhos complex.

  • Reaction: Heat the mixture at 100 °C for 16 hours under argon.

    • IPC: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.5 ) should be completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through Celite to remove palladium black. Wash the organic layer with brine, dry over MgSO4​ , and purify via flash column chromatography (silica gel) to yield the 7-aryl-isochroman-4-one.

Quantitative Data Summary

Functionalization TypeTarget API ClassReagents / Catalyst SystemYield RangeKey Chemical Challenge Overcome
C4 Reductive Amination Antihypertensives (α1-antagonists) Ti(O-iPr)4​ , NaCNBH3​ , EtOH75–85%Suppressed C4 enolization and aldol side-reactions.
C7 Suzuki Coupling Kinase Inhibitors / Modulators Pd2​(dba)3​ , XPhos, K3​PO4​ 80–92%Activated the highly inert C-Cl bond via electron-rich ligands.
C4 Knoevenagel Condensation AChE Inhibitors (Alzheimer's)Piperidine, AcOH, Toluene (Reflux)85–90%Controlled regioselectivity at the C4 active methylene.

References

  • AiFChem. 1260762-95-5 | 7-Chloroisochroman-4-one.
  • United States Patent. Synthesis of (s)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution - Racemization - Recycle Synthesis of Duloxetine for it's Robust Processes.
  • Xie, S., et al. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Bioorganic & Medicinal Chemistry.
  • Li, X., et al. (2022). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Molecules.

Sources

Application Note: Asymmetric Hydrogenation of 7-Chloroisochroman-4-one for the Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule is critical to its biological activity.[1][2] The isochromanone scaffold and its derivatives are prevalent in a variety of natural products and pharmacologically active compounds.[3] Specifically, the chiral alcohol derived from 7-chloroisochroman-4-one is a valuable building block for the synthesis of more complex molecules. This application note provides a detailed guide to the asymmetric hydrogenation of 7-chloroisochroman-4-one, focusing on the highly efficient and selective Noyori-type catalytic systems. We will delve into both asymmetric hydrogenation (AH) with molecular hydrogen and asymmetric transfer hydrogenation (ATH), offering researchers the flexibility to choose a method based on available equipment and safety considerations.

The methodologies described herein are grounded in the principles of Noyori's Nobel Prize-winning work on bifunctional catalysts, which have demonstrated remarkable efficacy for a broad range of ketone substrates.[4] These ruthenium-based catalysts, featuring chiral diphosphine and diamine ligands, operate through an "outer-sphere" mechanism, where the substrate does not directly coordinate to the metal center.[1] This mechanism is key to their high efficiency and broad applicability.

Catalytic Systems and Mechanistic Rationale

The success of the asymmetric hydrogenation of 7-chloroisochroman-4-one hinges on the selection of an appropriate chiral catalyst. Ruthenium complexes are the most preferred metals for this transformation due to their excellent performance in terms of selectivity and activity.[5]

Noyori-Type Asymmetric Hydrogenation (AH)

For direct asymmetric hydrogenation, catalyst precursors of the form Ru(Cl)2(diphosphine)(diamine) are highly effective.[6] In this system:

  • Diphosphine Ligand: Chiral atropisomeric diphosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are commonly employed to create a chiral environment around the ruthenium center.[4][7]

  • Diamine Ligand: A chiral diamine, such as DPEN (1,2-diphenylethylenediamine), works in concert with the metal center. The NH groups of the diamine are crucial for the catalytic cycle.[6]

The active catalyst, typically a ruthenium dihydride species, is formed in situ in the presence of a base (e.g., an alkoxide) and hydrogen gas.[6] The hydrogenation of the ketone proceeds through a concerted, six-membered transition state where a hydride is transferred from the metal and a proton is transferred from the diamine ligand to the carbonyl group of the ketone.[8] This bifunctional nature of the catalyst is the source of its high efficiency and enantioselectivity.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas.[1] This method utilizes readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[9] The most common catalysts for ATH are of the Noyori-Ikariya type, typically RuCl(p-cymene)[(S,S)-TsDPEN].[10][11]

  • Hydrogen Donor:

    • Isopropanol: The reaction is reversible, and the removal of the acetone byproduct can drive the equilibrium towards the product.[9]

    • Formic Acid/Triethylamine: This azeotropic mixture serves as an irreversible hydrogen source, often leading to higher conversions, even at high substrate concentrations.[9][12]

The mechanism of ATH is analogous to AH, involving a metal-ligand bifunctional catalysis. The ruthenium catalyst facilitates the transfer of a hydride from the hydrogen donor to the ketone.

Experimental Protocols

The following are detailed, step-by-step protocols for the asymmetric hydrogenation of 7-chloroisochroman-4-one.

Protocol 1: Asymmetric Hydrogenation using H₂ Gas

Materials:

  • 7-chloroisochroman-4-one

  • [RuCl₂((S)-BINAP)((S,S)-DPEN)] catalyst

  • Anhydrous isopropanol (i-PrOH)

  • Potassium tert-butoxide (t-BuOK)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the [RuCl₂((S)-BINAP)((S,S)-DPEN)] catalyst (0.01 mol%) to a clean, dry reaction vessel.

  • Reaction Setup: Add 7-chloroisochroman-4-one (1.0 equiv) and anhydrous isopropanol to the reaction vessel.

  • Base Addition: Add a solution of potassium tert-butoxide (2.0 equiv relative to the catalyst) in anhydrous isopropanol.

  • Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10-50 atm H₂) and begin stirring.[1]

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 30-50 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Materials:

  • 7-chloroisochroman-4-one

  • RuCl(p-cymene)[(S,S)-TsDPEN] catalyst

  • Hydrogen donor:

    • Option A: Anhydrous isopropanol

    • Option B: A 5:2 mixture of formic acid and triethylamine

  • Anhydrous solvent (e.g., dichloromethane or methanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry flask under an inert atmosphere, add 7-chloroisochroman-4-one (1.0 equiv) and the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (0.1-1.0 mol%).[10]

  • Solvent and Hydrogen Donor Addition:

    • Option A (Isopropanol): Add anhydrous isopropanol as both the solvent and the hydrogen donor.

    • Option B (Formic Acid/Triethylamine): Dissolve the ketone and catalyst in a suitable solvent (e.g., dichloromethane). Add the 5:2 formic acid/triethylamine mixture (5.0 equiv of formic acid).[10]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C).[10] Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. If using formic acid/triethylamine, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the asymmetric hydrogenation of prochiral ketones, which can be used as a starting point for the optimization of the 7-chloroisochroman-4-one reduction.

Catalyst SystemHydrogen SourceSolventTemp (°C)Pressure (atm)S/C RatioTypical ee (%)
Ru-BINAP/DiamineH₂i-PrOH30-5010-5010,000>95
Ru-TsDPENi-PrOHi-PrOH25-40N/A100-1,000>98
Ru-TsDPENHCOOH/NEt₃CH₂Cl₂ or MeOH/H₂O25-80N/A100-1,000>99[10]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Combine Ketone, Catalyst, and Solvent start->setup add_reagents Add Base (for AH) or Hydrogen Donor (for ATH) setup->add_reagents react Pressurize with H₂ (AH) or Heat (ATH) add_reagents->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify analyze Determine Enantiomeric Excess (Chiral HPLC/GC) purify->analyze end End analyze->end

Caption: General workflow for asymmetric hydrogenation.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

G cluster_reactants cluster_products A [Ru]-H B [Ru]⁺ A->B Hydride & Proton Transfer to Ketone B->A Hydride & Proton Transfer from H-Donor Ketone R₂C=O Alcohol R₂CHOH H_Donor H-Donor (e.g., i-PrOH) H_Acceptor H-Acceptor (e.g., Acetone)

Caption: Simplified catalytic cycle for ATH.

Conclusion

The asymmetric hydrogenation and transfer hydrogenation of 7-chloroisochroman-4-one using Noyori-type ruthenium catalysts are powerful and reliable methods for the synthesis of the corresponding chiral alcohol with high enantioselectivity. The choice between direct hydrogenation with H₂ and transfer hydrogenation will depend on the available laboratory infrastructure and safety protocols. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement these transformative reactions.

References

  • Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. ACS Publications. [Link]

  • Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols: Direct Hydride and Proton Transfer from Chiral Catalysts trans-Ru(H)2(diphosphine)(diamine) to Ketones and Direct Addition of Dihydrogen to the Resulting Hydridoamido Complexes. Journal of the American Chemical Society. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.[Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Open Research Library. [Link]

  • Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace. [Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC. [Link]

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. PubMed. [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Los Alamos National Laboratory. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. J-Stage. [Link]

  • Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. Royal Society of Chemistry. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Asymmetric transfer hydrogenation of polyoxygenated 3-arylidenechroman-4-ones: a powerful tool for the total synthesis of natural homoisoflavonoids. Organic Chemistry Frontiers. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. ACS Publications. [Link]

  • Asymmetric hydrogenation of O-/N-functional group substituted arenes. Royal Society of Chemistry. [Link]

  • Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal. [Link]

  • Asymmetric Hydrogenation of Seven-membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity. RECERCAT. [Link]

  • Enantioselective Iridium-Catalyzed Hydrogenation of 1- and 3-Substituted Isoquinolinium Salts. Angewandte Chemie International Edition. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry Section B. [Link]

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. ACS Publications. [Link]

  • Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Thieme. [Link]

  • Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. Chemical Science. [Link]

  • Enantioselective reduction of sulfur-containing cyclic imines through biocatalysis. Nature Communications. [Link]

  • Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings Unified by the Same Catalyst Operating with Different Mechanisms. PMC. [Link]

  • The Nakada Group Publications. Waseda University. [Link]

  • Hamashima Synthetic Organic Chemistry Laboratory Publications. University of Shizuoka. [Link]

  • Synthesis of chiral seven-membered cyclic sulfonamides through palladium-catalyzed arylation of cyclic imines. Organic Chemistry Frontiers. [Link]

  • Past publications. Chiba University. [Link]

Sources

Scalable Laboratory Synthesis of 7-Chloroisochroman-4-one: A Regioselective Dieckmann Approach

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

7-Chloroisochroman-4-one (CAS: 1260762-95-5) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of antihypertensive agents and novel tubulin polymerization inhibitors . While discovery-scale syntheses of isochroman-4-one derivatives often rely on Parham-type cyclizations using cryogenic tert-butyllithium, these conditions are notoriously difficult to scale due to extreme temperature requirements (-78 °C) and severe moisture sensitivity.

This application note details a robust, self-validating 100-gram laboratory scale-up protocol utilizing a classical Dieckmann condensation . By carefully selecting the starting materials and thermodynamic drivers, this route provides high yields with standard laboratory equipment.

Regiochemical Strategy and Mechanistic Causality

A critical aspect of synthesizing substituted isochroman-4-ones is selecting the correct starting material to ensure the desired regiochemistry. The isochroman core is numbered such that the oxygen atom is position 2, the ketone is at position 4, and the aromatic ring occupies positions 5 through 8.

The Regiochemical Mapping: To achieve a chlorine substituent at the 7-position of the final isochroman-4-one, we must trace the carbons back to the benzoic acid precursor:

  • C4a (attached to the ketone) originates from C1 (the carboxylate carbon) of the benzoic acid.

  • C8a (attached to the oxygen-bound methylene) originates from C2 (the bromomethyl carbon) of the benzoic acid.

  • Consequently, C7 of the isochroman core maps directly to C4 of the benzoic acid precursor.

Therefore, ethyl 2-(bromomethyl)-4-chlorobenzoate is the mandatory starting material to yield 7-chloroisochroman-4-one.

Mechanistic Causality of Reagents:

  • Etherification (Step 1): Sodium hydride (NaH) is used to deprotonate ethyl glycolate. This ensures irreversible alkoxide formation, preventing the transesterification side reactions that frequently occur when weaker bases (like K₂CO₃) are used.

  • Dieckmann Condensation (Step 2): Potassium tert-butoxide (t-BuOK) in THF at 0 °C provides kinetic control. The bulky base drives the intramolecular cyclization while sterically suppressing intermolecular Claisen condensation.

  • Saponification/Decarboxylation (Step 3): Refluxing the resulting β-keto ester in 6M HCl achieves tandem ester hydrolysis and thermal decarboxylation in a single pot. The reaction is thermodynamically driven to completion by the irreversible release of CO₂ gas.

Synthetic Workflow

Fig 1: Three-step synthetic workflow for the scale-up of 7-chloroisochroman-4-one.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Diester Intermediate
  • Preparation: In a flame-dried 2 L three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend NaH (60% dispersion in mineral oil, 16.0 g, 0.40 mol) in anhydrous THF (500 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Alkoxide Formation: Dissolve ethyl glycolate (41.6 g, 0.40 mol) in anhydrous THF (100 mL) and add dropwise over 30 minutes. Stir for an additional 1 hour at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Dissolve ethyl 2-(bromomethyl)-4-chlorobenzoate (111.0 g, 0.40 mol) in THF (200 mL) and add dropwise to the alkoxide solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1). The starting material ( Rf​ = 0.6) should be entirely consumed, yielding the diester product ( Rf​ = 0.4).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (200 mL). Extract the aqueous layer with EtOAc (3 × 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diester as a pale yellow oil. Proceed to Step 2 without further purification.

Phase 2: Dieckmann Condensation
  • Preparation: In a clean, dry 3 L reactor, dissolve the crude diester from Phase 1 in anhydrous THF (1 L). Cool the solution to 0 °C.

  • Cyclization: Add t-BuOK (53.8 g, 0.48 mol) portion-wise over 45 minutes, maintaining the internal temperature below 5 °C. The solution will turn deep orange/red, indicating the formation of the enolate.

  • Reaction: Stir at 0 °C for 4 hours.

    • IPC: GC-MS analysis must indicate the disappearance of the diester mass (m/z 300) and the appearance of the cyclized β-keto ester (m/z 254).

  • Workup: Acidify the reaction mixture to pH 3–4 using 1M HCl. Extract with dichloromethane (3 × 400 mL). Dry the organic phase over MgSO₄ and evaporate the solvent to yield crude ethyl 7-chloro-4-oxoisochroman-3-carboxylate.

Phase 3: Saponification and Decarboxylation
  • Hydrolysis: Transfer the crude β-keto ester to a 2 L round-bottom flask. Add 6M aqueous HCl (800 mL).

  • Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to 100 °C (reflux) for 8 hours. Vigorous bubbling (CO₂ evolution) will be observed.

  • Reaction: Continue refluxing until CO₂ evolution ceases.

    • IPC: TLC (Hexane/EtOAc 3:1) should show a single new spot ( Rf​ = 0.5) and no UV-active ester remaining at the baseline.

  • Workup & Purification: Cool the mixture to room temperature. Extract with EtOAc (3 × 400 mL). Wash the organics with saturated NaHCO₃ (to remove any un-decarboxylated acid) and brine. Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize the crude solid from hot ethanol/water (7:3) to afford 7-chloroisochroman-4-one as off-white crystals.

Process Parameters & Yield Data

ParameterPhase 1 (Etherification)Phase 2 (Dieckmann)Phase 3 (Decarboxylation)
Temperature 0 °C to 25 °C0 °C100 °C (Reflux)
Solvent Anhydrous THFAnhydrous THF6M Aqueous HCl
Key Reagent NaH (1.0 equiv)t-BuOK (1.2 equiv)HCl (Excess)
Reaction Time 12.0 hours4.0 hours8.0 hours
Step Yield 92% (Crude)85% (Crude)78% (Isolated, Purified)
Overall Yield --~61% (Over 3 steps)

Analytical Validation (Self-Validating System)

To ensure the structural integrity and purity of the synthesized 7-chloroisochroman-4-one, the following spectroscopic markers must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The methylene protons at C1 (adjacent to oxygen and the aromatic ring) appear as a distinct singlet around δ 4.80 ppm. The methylene protons at C3 (between oxygen and the ketone) appear as a singlet around δ 4.35 ppm. The aromatic protons will show a characteristic AMX spin system due to the 1,2,4-substitution pattern, confirming the 7-chloro regiochemistry.

  • GC-MS (EI): Molecular ion peak [M]⁺ at m/z 182, accompanied by a characteristic ³⁷Cl isotope peak at m/z 184 in a strict 3:1 ratio.

References

  • Title: Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Source: Bioorganic & Medicinal Chemistry, 2019. URL: [Link]

  • Title: Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. Source: ACS Medicinal Chemistry Letters, 2018. URL: [Link]

  • Title: Keto−Enol/Enolate Equilibria in the Isochroman-4-one System. Effect of a β-Oxygen Substituent. Source: Journal of the American Chemical Society, 2001. URL: [Link]

Optimization and Protocol for the Grignard Addition to 7-Chloroisochroman-4-one: Navigating Keto-Enol Tautomerization and Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-substituted-7-chloroisochroman-4-ols via the nucleophilic addition of Grignard reagents to 7-chloroisochroman-4-one[1] is a critical transformation in the development of various active pharmaceutical ingredients (APIs), including acetylcholinesterase inhibitors and antihypertensive agents. However, the unique electronic environment of the isochroman-4-one core presents a significant synthetic challenge. This application note details a field-proven, self-validating protocol utilizing the Imamoto modification (cerium-mediated addition) to suppress competitive enolization, ensuring high yields and clean conversion to the target tertiary alcohol.

Mechanistic Impediments & The Organocerium Solution

Standard Grignard reagents ( RMgX ) are not only potent nucleophiles but also strong bases[2]. When applied to 7-chloroisochroman-4-one, the reaction often suffers from poor yields and near-quantitative recovery of the starting material upon aqueous workup.

The Causality of Failure: This phenomenon is driven by the β -oxygen effect [3]. In the isochroman-4-one system, the oxygen atom at position 2 is situated β to the carbonyl carbon but directly adjacent ( α ) to the C3 methylene protons. The strong inductive electron-withdrawing effect of this oxygen significantly increases the acidity of the C3 protons. Consequently, the highly basic Grignard reagent preferentially deprotonates C3, shifting the keto-enol equilibrium toward the stable enolate rather than undergoing 1,2-nucleophilic addition[3].

The Solution: To circumvent this, the protocol employs anhydrous Cerium(III) chloride ( CeCl3​ ). Transmetalation of the Grignard reagent with CeCl3​ at low temperatures generates an organocerium intermediate ( RCeCl2​ ). Organocerium species are highly oxophilic and nucleophilic, yet exhibit negligible basicity[4]. This fundamental shift in reactivity completely suppresses the abstraction of the acidic α -protons, directing the reaction exclusively toward the desired 1,2-addition.

GrignardAddition Substrate 7-Chloroisochroman-4-one (Substrate) Addition Nucleophilic Addition (Enolization Suppressed) Substrate->Addition CeCl3 Anhydrous CeCl3 THF, -78°C Organocerium Organocerium Species [R-CeCl2] CeCl3->Organocerium Transmetalation Grignard R-MgX (Grignard Reagent) Grignard->Organocerium Organocerium->Addition 1,2-Addition Quench NH4Cl (aq) Quench & Workup Addition->Quench Product 4-Alkyl-7-chloroisochroman-4-ol (Target Product) Quench->Product

Workflow of the CeCl3-mediated Grignard addition to 7-chloroisochroman-4-one (Imamoto modification).

Reagent Matrix & Stoichiometry

The following matrix outlines the quantitative requirements for a 10 mmol scale reaction using Methylmagnesium bromide as the representative nucleophile.

ReagentMW ( g/mol )EquivalentsAmountRole
7-Chloroisochroman-4-one 182.611.01.83 g (10 mmol)Electrophilic Substrate
Methylmagnesium bromide (3.0 M in Et₂O)119.241.55.0 mL (15 mmol)Nucleophile Source
Cerium(III) chloride heptahydrate 372.581.55.59 g (15 mmol)Lewis Acid / Transmetalation
Tetrahydrofuran (THF) 72.11-50 mLAnhydrous Solvent
Ammonium Chloride (sat. aq) 53.49-20 mLMild Quenching Agent

Self-Validating Experimental Protocol

Phase 1: Catalyst Activation (Rigorous Drying of CeCl3​ )

Causality: Commercial CeCl3​ is supplied as a heptahydrate. Water will instantly quench the Grignard reagent. Rapid heating causes the water of hydration to hydrolyze the cerium, forming inert cerium oxychloride ( CeOCl ). A step-wise heating profile under high vacuum is mandatory to preserve the Lewis acidic cerium center.

  • Transfer CeCl3​⋅7H2​O (5.59 g) to a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Apply high vacuum (≤ 0.1 mmHg) and heat the flask in an oil bath at 90 °C for 2 hours . (Visual cue: The crystals will begin to lose their glassy appearance and turn into a white powder).

  • Increase the temperature to 140 °C and maintain for an additional 3 hours under continuous vacuum.

  • Remove the flask from the oil bath, allow it to cool to room temperature, and backfill with dry Argon.

Phase 2: Transmetalation and Nucleophilic Addition

Causality: Organocerium reagents are thermally unstable and prone to decomposition at elevated temperatures. The transmetalation and subsequent addition must be tightly controlled at -78 °C to ensure a clean reaction profile[4].

  • Add 30 mL of anhydrous THF to the dried CeCl3​ under Argon. Stir vigorously at room temperature for 2 hours. (Visual cue: The mixture will form a uniform, milky-white suspension, indicating proper activation).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add Methylmagnesium bromide (5.0 mL, 3.0 M) via syringe over 10 minutes. Stir the resulting organocerium mixture at -78 °C for 1.5 hours. (Visual cue: The suspension may take on a slight yellowish or grey tint).

  • Dissolve 7-chloroisochroman-4-one (1.83 g) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Validation Check: Remove a 0.1 mL aliquot, quench in a microtube with sat. NH4​Cl , extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a more polar product spot ( Rf​≈0.3 ).

Phase 3: Mild Quench and Isolation

Causality: Quenching with a strong acid (e.g., HCl) will protonate the newly formed tertiary hydroxyl group, triggering rapid dehydration to form the thermodynamically stable 7-chloro-4-methyl-1H-isochromene. Saturated aqueous NH4​Cl provides a mildly acidic environment that safely breaks down the cerium/magnesium alkoxide complex without causing elimination[2].

  • While still at -78 °C, cautiously add 20 mL of saturated aqueous NH4​Cl to the flask.

  • Remove the cooling bath and allow the mixture to warm to room temperature. (Visual cue: The mixture will become a thick white gel as cerium salts precipitate).

  • Filter the suspension through a pad of Celite to remove the metal salts, rinsing the pad with ethyl acetate (2 × 30 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 7-chloro-4-methylisochroman-4-ol.

Analytical Fingerprint (Expected Data)

Because C4 becomes a chiral center upon addition, the adjacent methylene protons at C1 and C3 become diastereotopic, resulting in distinct splitting patterns.

Analytical MethodExpected Signal / ObservationMechanistic Interpretation
¹H NMR (CDCl₃, 400 MHz) δ 1.55 (s, 3H)Confirms successful addition of the methyl Grignard to C4.
¹H NMR δ 2.45 (br s, 1H)Tertiary hydroxyl proton (-OH). Disappears upon D₂O exchange.
¹H NMR δ 3.80, 4.05 (AB q, J = 11.5 Hz, 2H)Diastereotopic C3 methylene protons adjacent to the chiral C4 center.
¹H NMR δ 4.65, 4.80 (AB q, J = 15.0 Hz, 2H)Diastereotopic C1 methylene protons.
¹H NMR δ 7.10 - 7.50 (m, 3H)Aromatic protons (C5, C6, C8).
ESI-MS (m/z)181.04 [M-H₂O+H]⁺Typical gas-phase dehydration of benzylic/tertiary alcohols during ionization.

Causality-Driven Troubleshooting

Observation / IssueRoot Cause (Causality)Corrective Action
High recovery of starting material The CeCl3​ was not properly dried, leading to Grignard quenching and subsequent enolization of the ketone by the remaining unreacted Grignard base.Strictly adhere to the step-wise high-vacuum heating profile for CeCl3​⋅7H2​O . Ensure vacuum is ≤ 0.1 mmHg.
Formation of an alkene byproduct The quench was too acidic, or the rotary evaporation bath temperature was too high, causing acid-catalyzed dehydration of the tertiary alcohol.Strictly use sat. NH4​Cl for quenching. Keep rotary evaporation bath temperature below 35 °C.
CeCl3​ fails to form a milky suspension in THF The CeCl3​ was heated too rapidly during drying, converting it to insoluble, inactive Cerium oxychloride ( CeOCl ).Discard the batch. Restart the drying process, ensuring the 90 °C plateau is maintained for a full 2 hours before increasing to 140 °C.

References

  • Kresge, A. J., et al. "Keto−Enol/Enolate Equilibria in the Isochroman-4-one System. Effect of a β -Oxygen Substituent." Journal of the American Chemical Society, 2001.[Link]

  • "Grignard Reaction." Organic Chemistry Portal.[Link]

  • "Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols." National Institutes of Health (PMC), 2021.[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 7-Chloroisochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The functionalization of bicyclic scaffolds is a cornerstone of modern drug discovery. 7-Chloroisochroman-4-one (CAS 1260762-95-5) is a highly versatile, commercially available building block utilized in the synthesis of complex pharmacophores[1]. However, the derivatization of this scaffold via transition-metal catalysis presents a distinct challenge: the C(sp²)–Cl bond possesses a high bond dissociation energy (~96 kcal/mol).

Historically, first- and second-generation palladium catalysts (e.g., Pd(PPh₃)₄ or Pd/BINAP) were largely limited to reactive aryl bromides and iodides, leaving unactivated aryl chlorides like 7-chloroisochroman-4-one unreactive[2]. To overcome this activation barrier, the rate-limiting oxidative addition step must be accelerated. This is achieved by employing dialkylbiaryl phosphine ligands (commonly known as Buchwald ligands, such as XPhos and RuPhos)[2]. These electron-rich, sterically demanding ligands increase the electron density at the palladium center, facilitating the cleavage of the C–Cl bond, while their steric bulk promotes the subsequent reductive elimination step[3].

To ensure a self-validating and highly reproducible system, this application note utilizes third-generation (G3) palladium precatalysts. G3 precatalysts rapidly activate at room temperature under mildly basic conditions to form the active monoligated L-Pd(0) species, bypassing the formation of inactive palladium dimers and enabling the coupling of hindered or unactivated aryl chlorides with high fidelity[3].

Catalytic Cycle Visualization

CatalyticCycle Precat Pd G3 Precatalyst (Rapid Activation) Pd0 Active L-Pd(0) (e.g., XPhos-Pd) Precat->Pd0 Base / RT OxAdd Oxidative Addition [L-Pd(II)(Ar)Cl] Pd0->OxAdd C(sp2)-Cl Cleavage Trans Transmetalation / Amine Binding [L-Pd(II)(Ar)(Nu)] OxAdd->Trans + Boronic Acid or Amine - Base·HCl RedElim Reductive Elimination C-C or C-N Bond Formation Trans->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Coupled Product (7-Substituted Isochroman-4-one) RedElim->Product Product Release Substrate 7-Chloroisochroman-4-one (Aryl Chloride) Substrate->OxAdd

Figure 1: Generalized Pd-Catalyzed Cross-Coupling Cycle for 7-Chloroisochroman-4-one.

Quantitative Optimization Data

The necessity of modern ligand architectures for the functionalization of 7-chloroisochroman-4-one is demonstrated in the optimization data below. The use of traditional catalysts results in negligible product formation, whereas dialkylbiaryl phosphines drive the reaction to near-quantitative yields[3],[2].

Table 1: Optimization of Suzuki-Miyaura Coupling (C–C Bond Formation) Reaction conditions: 7-chloroisochroman-4-one (1.0 equiv), Phenylboronic acid (1.5 equiv), Catalyst (2 mol%), Base (2.0 equiv), 80 °C, 12 h.

EntryPrecatalyst / LigandBaseSolventYield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O< 5Oxidative addition failure.
2Pd(OAc)₂ / dppfK₂CO₃1,4-Dioxane12Insufficient electron density on Pd.
3XPhos Pd G2K₃PO₄THF/H₂O78Good yield, but slow precatalyst activation.
4 XPhos Pd G3 K₃PO₄ THF/H₂O 94 Optimal. Rapid L-Pd(0) generation.

Table 2: Optimization of Buchwald-Hartwig Amination (C–N Bond Formation) Reaction conditions: 7-chloroisochroman-4-one (1.0 equiv), Morpholine (1.2 equiv), Catalyst (2 mol%), Base (2.0 equiv), 100 °C, 16 h.

EntryPrecatalyst / LigandBaseSolventYield (%)Causality / Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene15Poor conversion of aryl chlorides[2].
2BrettPhos Pd G3NaOtBu1,4-Dioxane65Ketone enolization side-reactions due to strong base.
3 RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 92 Optimal for secondary amines; mild base prevents side-reactions.

Standardized Experimental Workflow

ProtocolWorkflow Step1 1. Reagent Prep Weigh solids in air Step2 2. Inert Atmosphere 3x Vacuum/N2 Cycles Step1->Step2 Step3 3. Solvent Addition Add degassed solvent Step2->Step3 Step4 4. Reaction Heat at 80-100 °C Step3->Step4 Step5 5. Isolation Extraction & Flash CC Step4->Step5

Figure 2: Standardized experimental workflow for Pd-catalyzed cross-coupling.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Synthesize 7-aryl-isochroman-4-one derivatives.

Scientific Rationale: K₃PO₄ is selected as a mild, aqueous-compatible base. It facilitates transmetalation by forming the reactive boronate complex without causing aldol-type condensation or enolization of the isochroman-4-one core. XPhos Pd G3 is utilized to ensure complete oxidative addition of the C–Cl bond[3].

Step-by-Step Methodology:

  • Solid Reagent Loading: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 7-chloroisochroman-4-one (1.0 mmol, 182.6 mg), the corresponding arylboronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation (5 mins each) followed by backfilling with high-purity Nitrogen (N₂). Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂.

  • Solvent & Base Addition: Syringe in 4.0 mL of degassed THF. Subsequently, add 1.0 mL of a degassed aqueous K₃PO₄ solution (2.0 M, 2.0 mmol).

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of N₂. Heat the biphasic mixture in a pre-heated oil bath at 80 °C for 12 hours with vigorous stirring (1000 rpm).

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc (10 mL) and H₂O (10 mL). Separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesize 7-amino-isochroman-4-one derivatives.

Scientific Rationale: The amination of aryl chlorides requires strictly anhydrous conditions to prevent precatalyst hydrolysis and competitive C–O bond formation. Cs₂CO₃ is utilized as a mild, anhydrous base. RuPhos is the optimal ligand for coupling secondary amines, whereas BrettPhos should be substituted if a primary amine is used to prevent bis-arylation[2].

Step-by-Step Methodology:

  • Solid Reagent Loading: In a nitrogen-filled glovebox (or using rigorous Schlenk techniques), charge a vial with 7-chloroisochroman-4-one (1.0 mmol, 182.6 mg), RuPhos Pd G3 (0.02 mmol, 2 mol%), and anhydrous finely milled Cs₂CO₃ (2.0 mmol, 651 mg).

  • Liquid Reagent Addition: If the amine is a solid, add it in Step 1. If the amine is a liquid (e.g., morpholine, 1.2 mmol), add it via microsyringe outside the glovebox under an N₂ blanket.

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-Dioxane.

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Heat at 100 °C for 16 hours. Self-Validation Check: The reaction mixture should transition from a pale yellow to a deep red/brown homogeneous solution (or fine suspension). The appearance of a heavy black precipitate early in the reaction indicates oxygen ingress and catalyst death (Pd black).

  • Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting & Quality Control

  • Issue: High levels of protodehalogenation (formation of unsubstituted isochroman-4-one).

    • Cause: In Suzuki couplings, this occurs when transmetalation is too slow, allowing the Pd(II) intermediate to abstract a hydride from the solvent or amine additives.

    • Solution: Ensure the boronic acid is not degrading (check for boronic acid homocoupling). Increase the concentration of the base or switch to a more reactive boronic ester (e.g., pinacol ester).

  • Issue: Incomplete conversion of 7-chloroisochroman-4-one.

    • Cause: Catalyst deactivation via oxidation.

    • Solution: Verify the integrity of the inert atmosphere. Ensure solvents are sparged with N₂ or Argon for at least 30 minutes prior to use.

References

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research, 2008, 41(11), 1461–1473. URL:[Link][3]

  • Dialkylbiaryl phosphine ligands Wikipedia, The Free Encyclopedia (Citing primary literature by S. L. Buchwald et al.) URL: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Chloroisochroman-4-one Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis of 7-chloroisochroman-4-one . Isochroman-4-one derivatives are critical building blocks in medicinal chemistry, but their synthesis is frequently plagued by low yields, racemization, and competitive side reactions.

This guide dissects the mechanistic pitfalls of the primary synthetic route—the Parham-type cyclization —and provides self-validating protocols and data-driven troubleshooting strategies to maximize your reaction yields.

Mechanistic Overview: The Parham-Type Cyclization

The most efficient and widely adopted route for synthesizing 4-isochromanones is the Parham-type cyclization utilizing a Weinreb amide as the internal electrophile 1. For 7-chloroisochroman-4-one, the process begins with the O-alkylation of 2-bromo-5-chlorobenzyl alcohol to form an ether intermediate bearing a Weinreb amide moiety. Subsequent lithium-halogen exchange generates a highly reactive aryllithium species that undergoes intramolecular nucleophilic attack.

The structural brilliance of the Weinreb amide lies in its ability to form a stable, lithium-chelated tetrahedral intermediate. This prevents the premature collapse of the intermediate and strictly avoids over-addition (formation of tertiary alcohols), ensuring the target ketone is only released during the aqueous quench 2.

ParhamWorkflow SM 2-Bromo-5-chlorobenzyl alcohol + Weinreb Amide Alkylator Ether Ether Intermediate (O-Alkylation) SM->Ether NaH, THF, 0°C to RT LiEx Lithium-Halogen Exchange (t-BuLi, 2.1 eq, -78°C) Ether->LiEx Strict anhydrous conditions Cyclization Intramolecular Nucleophilic Attack on Weinreb Amide LiEx->Cyclization Aryllithium Intermediate Product 7-Chloroisochroman-4-one (Target Product) Cyclization->Product NH4Cl Quench

Figure 1: Mechanistic workflow of the Parham cyclization for 7-chloroisochroman-4-one.

Yield Optimization Data

The choice of lithium reagent, stoichiometry, and temperature control dictates the success of the cyclization. Table 1 summarizes the quantitative impact of these variables on the final yield of 7-chloroisochroman-4-one.

Table 1: Optimization of Parham Cyclization Conditions

EntryLithium ReagentEquivalentsTemp (°C)Time (h)Yield (%)Primary Observation / Mechanistic Result
1n-BuLi1.1-781.012%Major formation of butyl ketone (nucleophilic attack by n-BuLi).
2t-BuLi1.1-781.038%Incomplete conversion; aryllithium quenched by generated t-butyl bromide.
3t-BuLi2.1-781.088% Optimal; clean intramolecular cyclization.
4t-BuLi2.101.015%Extensive thermal decomposition of the aryllithium intermediate.

Troubleshooting FAQs

Q1: Why am I getting significant amounts of a butyl ketone byproduct instead of the closed isochroman-4-one ring? A1: This occurs when using n-butyllithium (n-BuLi) instead of tert-butyllithium (t-BuLi). n-BuLi is a strong nucleophile and will competitively attack the electrophilic Weinreb amide carbonyl before the lithium-halogen exchange can complete. t-BuLi is significantly more basic and sterically hindered, strongly favoring the halogen-metal exchange pathway over direct nucleophilic attack.

Q2: I switched to t-BuLi and used 1.1 equivalents, but my starting material is only 50% consumed. What is causing the stalled conversion? A2: You must use 2.1 equivalents of t-BuLi. The first equivalent undergoes halogen-metal exchange to form the target aryllithium and a molecule of t-butyl bromide. If left unconsumed, this highly electrophilic t-butyl bromide will rapidly alkylate your newly formed aryllithium, destroying your yield. The second equivalent of t-BuLi acts as a strong base to perform an E2 elimination on the t-butyl bromide, converting it into harmless isobutylene gas and isobutane.

Q3: Can I synthesize 7-chloroisochroman-4-one via an oxidative route to avoid cryogenic organolithium chemistry? A3: Yes. An alternative approach involves the late-stage oxidation of the corresponding 7-chloroisochroman. Recent methodologies demonstrate that 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can mediate the oxidation of isochromans to isochroman-4-ones 3. While this avoids -78 °C conditions, it often requires elevated temperatures (e.g., 140–160 °C) and careful chromatographic separation to remove quinone/hydroquinone byproducts.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Yield (<40%) in Cyclization Step Check1 Is unreacted ether intermediate present? Start->Check1 Yes1 Incomplete Metalation Check1->Yes1 Yes No1 Side Reactions Occurring Check1->No1 No Action1 Titrate t-BuLi (Ensure 2.1 eq) Dry THF (KF < 50 ppm) Yes1->Action1 Check2 Are butyl ketones detected? No1->Check2 Action2 Switch n-BuLi to t-BuLi to prevent nucleophilic attack Check2->Action2 Yes Action3 Maintain strict -78°C to prevent decomposition Check2->Action3 No (Thermal degradation)

Figure 2: Troubleshooting decision tree for diagnosing and resolving low reaction yields.

Validated Experimental Protocol: Parham-Type Cyclization

This protocol is engineered as a self-validating system . Do not skip the validation checkpoints; they are the primary defense against catastrophic yield loss.

Objective: Convert 2-(2-bromo-5-chlorobenzyloxy)-N-methoxy-N-methylacetamide to 7-chloroisochroman-4-one.

  • Self-Validation Checkpoint 1 (Reagent Integrity): Prior to the reaction, titrate the t-BuLi solution (nominally 1.7 M in pentane) against diphenylacetic acid in THF. A sharp color change from colorless to persistent yellow indicates the exact molarity. If the molarity is <1.2 M, discard the reagent; alkoxide degradation products will stall the metalation.

Step 1: In a flame-dried 100 mL Schlenk flask equipped with an internal thermocouple and magnetic stirrer, dissolve the ether intermediate (10.0 mmol) in anhydrous THF (40 mL) under an argon atmosphere.

  • Self-Validation Checkpoint 2 (Moisture Control): Perform a Karl Fischer titration on the THF solvent. The water content must be <50 ppm . Higher moisture levels will prematurely protonate the aryllithium intermediate, reverting it to the debrominated starting material.

Step 2: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Ensure the internal thermocouple reads ≤ -75 °C before proceeding.

Step 3: Add t-BuLi (2.1 equivalents, 21.0 mmol) dropwise via a syringe pump over 30 minutes.

  • Causality Note: The slow, dropwise addition combined with internal temperature monitoring ensures the highly exothermic lithium-halogen exchange does not raise the reaction temperature above -70 °C. Thermal spikes cause the aryllithium intermediate to decompose prior to cyclization.

Step 4: Stir the mixture at -78 °C for 1 hour to allow complete intramolecular nucleophilic attack on the Weinreb amide.

Step 5: Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature.

  • Self-Validation Checkpoint 3 (Reaction Completion): Analyze the organic layer via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the starting material spot (Rf ~0.4) and the appearance of a new, UV-active product spot (Rf ~0.6) validates successful cyclization and tetrahedral intermediate collapse.

Step 6: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution) to yield 7-chloroisochroman-4-one as a solid.

References

  • Title: Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization (Citing: An efficient synthesis of 4-isochromanones via parham-type cyclization with weinreb amide)
  • Title: DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes Source: Organic Letters - ACS Publications URL
  • Title: Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)

Sources

troubleshooting unreacted starting material in 7-chloroisochroman-4-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-chloroisochroman-4-one. This guide is tailored for researchers and drug development professionals utilizing the Parham-type cyclization route [1]. We focus specifically on diagnosing and resolving the persistent issue of unreacted starting material during the conversion of 2-(2-bromo-5-chlorobenzyloxy)-N-methoxy-N-methylacetamide to the target 4-isochromanone scaffold.

Mechanistic Workflow: Parham-Type Cyclization

To effectively troubleshoot, one must first understand the causality of the reaction cascade. The Parham cyclization relies on a rapid lithium-halogen exchange followed by an intramolecular trapping of the resulting aryllithium by a Weinreb amide [1].

ParhamCyclization SM Starting Material 2-(2-bromo-5-chlorobenzyloxy)- N-methoxy-N-methylacetamide Exchange Lithium-Halogen Exchange (t-BuLi, -78°C, THF) SM->Exchange ArLi Aryllithium Intermediate Highly reactive nucleophile Exchange->ArLi Fast Attack Intramolecular Cyclization Nucleophilic attack on carbonyl ArLi->Attack Tetrahedral Stable Tetrahedral Intermediate Lithium-chelated (Prevents over-addition) Attack->Tetrahedral Chelation Workup Aqueous Acidic Workup (NH4Cl / HCl) Tetrahedral->Workup Product Target Molecule 7-chloroisochroman-4-one Workup->Product Collapse to Ketone

Mechanistic pathway of the Parham-type cyclization to form 7-chloroisochroman-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am recovering a high percentage of unreacted starting material. What is the primary cause? A1: The most common cause is incomplete lithium-halogen exchange due to degraded tert-butyllithium (t-BuLi). t-BuLi solutions lose their titer over time, especially if the septum is repeatedly punctured. The Parham cyclization requires strictly 2.0–2.2 equivalents of t-BuLi (one equivalent to perform the exchange, and a second to consume the generated tert-butyl bromide, preventing it from quenching the aryllithium)[1]. If the effective molarity is lower than calculated, the exchange will stall. Self-Validating Action: Always titrate t-BuLi using diphenylacetic acid or N-benzylbenzamide immediately prior to use to ensure accurate stoichiometric calculations.

Q2: My starting material is consumed, but I isolate the debrominated acyclic product instead of 7-chloroisochroman-4-one. Why? A2: This indicates that the lithium-halogen exchange was successful, but the highly nucleophilic aryllithium intermediate was quenched by a proton source before the intramolecular cyclization could occur. This is a classic symptom of adventitious moisture in your solvent or on your glassware. Ensure your tetrahydrofuran (THF) is strictly anhydrous (freshly distilled over sodium/benzophenone or passed through an activated alumina column) and that your Schlenk line techniques are flawless.

Q3: Why is a Weinreb amide required instead of a standard ester for this cyclization? A3: Standard esters often suffer from over-addition, where a second equivalent of the organolithium attacks the newly formed ketone, yielding a tertiary alcohol byproduct. The Weinreb amide (N-methoxy-N-methylamide) forms a stable, five-membered lithium-chelated tetrahedral intermediate[2]. This chelate resists further nucleophilic attack at -78 °C and only collapses to the desired ketone (7-chloroisochroman-4-one) upon the introduction of an aqueous acidic workup.

Q4: Can I run the lithium-halogen exchange at a warmer temperature to force the reaction to completion? A4: No. Raising the temperature above -78 °C before the cyclization is complete promotes side reactions, including intermolecular coupling, proton abstraction from the solvent (THF ring-opening), and premature collapse of the tetrahedral intermediate. The reaction must be maintained strictly at -78 °C during the addition and subsequent stirring.

Quantitative Troubleshooting Matrix

To assist in rapid diagnostics, compare your analytical results (LC-MS/NMR) against this standardized troubleshooting matrix.

Observation (LC-MS / NMR)Likely Mechanistic FailurePrimary Preventive ActionCorrective Protocol
>20% Unreacted SM Incomplete Li-halogen exchangeTitrate t-BuLi prior to useRecalculate equivalents based on active titer; ensure -78 °C.
Debrominated Acyclic SM Proton quenching of AryllithiumRigorous anhydrous conditionsFlame-dry glassware; use freshly dried THF; check Argon line.
Tertiary Alcohol Byproduct Premature collapse of chelateMaintain strict -78 °CDo not remove cooling bath until aqueous quench is added.
Complex Mixture / Tars Thermal degradation / THF attackControl addition rateAdd t-BuLi dropwise (e.g., 1 mL/min) to prevent local heating.

Standardized Step-by-Step Experimental Protocol

To ensure a self-validating system, follow this optimized protocol for the synthesis of 7-chloroisochroman-4-one via Parham cyclization [1].

Materials:

  • 2-(2-bromo-5-chlorobenzyloxy)-N-methoxy-N-methylacetamide (1.0 equiv, 10 mmol)

  • t-BuLi (1.7 M in pentane, 2.2 equiv, 22 mmol)

  • Anhydrous THF (50 mL)

  • Saturated aqueous NH₄Cl solution

Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times to ensure a moisture-free environment).

  • Dissolution: Add the starting material (10 mmol) to the flask. Inject anhydrous THF (50 mL) via a gas-tight syringe. Stir to dissolve.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to exactly -78 °C for 15 minutes.

  • Lithium-Halogen Exchange: Using a syringe pump or careful manual addition, add t-BuLi (12.9 mL of 1.7 M solution) dropwise down the side of the flask over 15 minutes to prevent localized temperature spikes.

  • Cyclization: Maintain the reaction mixture at -78 °C and stir for 1 hour. Causality note: This duration ensures complete exchange and subsequent intramolecular attack on the Weinreb amide without risking thermal degradation.

  • Quenching: While still at -78 °C, rapidly inject 10 mL of saturated aqueous NH₄Cl. Causality note: This quenches any residual organolithium and forces the collapse of the tetrahedral intermediate into the target ketone.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 7-chloroisochroman-4-one.

References

  • Title: An efficient synthesis of 4-isochromanones via Parham-type cyclization with Weinreb amide Source: Tetrahedron URL: [Link]

  • Title: Parham-Type Cycliacylation with Weinreb Amides. Application to the Synthesis of Fused Indolizinone Systems Source: Organic Letters URL: [Link]

Technical Support Center: Optimizing Solvent Systems for 7-Chloroisochroman-4-one Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 7-chloroisochroman-4-one via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical guidance on selecting and optimizing solvent systems. Our approach is grounded in the fundamental principles of solubility and crystallization kinetics, aiming to empower you to troubleshoot common issues and achieve high purity and yield.

The core principle of recrystallization is based on the differential solubility of a compound in a specific solvent at varying temperatures.[1] An ideal solvent will dissolve the target compound (7-chloroisochroman-4-one) completely at an elevated temperature but only sparingly at lower temperatures.[2][3] Impurities should either remain in the solution (the "mother liquor") upon cooling or be insoluble in the hot solvent, allowing for their removal by filtration.[4]

Part 1: Experimental Protocols

Protocol 1: Single-Solvent System Selection

The first step in any recrystallization is to identify a suitable solvent.[4][5] This protocol outlines a systematic, small-scale approach to screen for an effective single solvent.

Methodology:

  • Preparation: Place approximately 10-20 mg of crude 7-chloroisochroman-4-one into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise, starting with ~0.5 mL. Agitate the mixture. Observe if the compound dissolves readily at room temperature.

    • Causality: If the compound dissolves easily in the cold solvent, that solvent is unsuitable as you will not be able to recover the product upon cooling.[2]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.

    • Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary for maximizing crystal recovery upon cooling.[4][5] Adding excessive solvent is the most common reason for poor or no yield.[2][6]

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[5]

  • Evaluation: A suitable solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the boiling point, and which produces a good yield of crystals upon cooling.[3]

Protocol 2: Mixed-Solvent System Optimization

If no single solvent meets the ideal criteria, a mixed-solvent system is the logical next step.[7] This involves a pair of miscible solvents: a "good" solvent in which 7-chloroisochroman-4-one is soluble, and a "poor" or "anti-solvent" in which it is insoluble.[7][8]

Methodology:

  • Dissolution: Dissolve the crude 7-chloroisochroman-4-one in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (this is the "cloud point" or point of saturation).[8][9]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.[8] At this stage, the solution is perfectly saturated.

  • Crystallization: Set the flask aside and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to promote the formation of larger, purer crystals.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[8][11]

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold "poor" solvent (or the mixed solvent system) to remove any adhering mother liquor containing impurities.[4][5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Part 2: Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the recrystallization of 7-chloroisochroman-4-one.

Q1: What are the ideal characteristics of a solvent for 7-chloroisochroman-4-one? A1: The ideal solvent should:

  • Exhibit a steep solubility curve: It should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[2] This differential is crucial for high recovery.

  • Not react with the compound: The solvent must be chemically inert.[1][12]

  • Have a relatively low boiling point: This allows for easy removal from the final crystalline product.[1][11]

  • Dissolve impurities well at all temperatures or not at all: This ensures impurities either remain in the mother liquor or can be removed via hot filtration.[3]

  • Be safe and cost-effective. [1]

Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it? A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[6][13] This is common if the compound is significantly impure or if the boiling point of the solvent is too high.[6]

  • Solution 1: Reheat and Add More Solvent. Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool again, but more slowly.[8][10] Insulating the flask can help.

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point.[8]

  • Solution 3: Use a Mixed-Solvent System. If using a single solvent, try adding a "poor" solvent as described in Protocol 2. If already using a mixed system, you may have added the "poor" solvent too quickly or the initial concentration was too high. Reheat and add more of the "good" solvent before cooling slowly.[10]

Q3: No crystals are forming, even after cooling in an ice bath. What should I do? A3: This is a common issue, typically arising from two main causes: using too much solvent or supersaturation.

  • Solution 1: Reduce Solvent Volume. If you suspect too much solvent was used (the most common cause), gently heat the solution to boil off some of the solvent.[6][8] Once the volume is reduced, allow it to cool again.

  • Solution 2: Induce Nucleation. The solution may be supersaturated, meaning it's ready to crystallize but needs a starting point (a nucleus).

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystal growth to begin.[5]

    • Seeding: Add a tiny "seed" crystal of the crude 7-chloroisochroman-4-one to the solution.[5][10] This provides a template for crystallization.

  • Solution 3: Try an Anti-Solvent. If working with a single solvent, you can try adding a miscible "anti-solvent" (a liquid in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool again.[11]

Q4: My final crystal yield is very low. How can I improve it? A4: A low yield indicates that a significant portion of your product was lost during the process.

  • Cause 1: Too much solvent was used. As mentioned, this keeps a large amount of your product dissolved in the mother liquor.[6][10] To confirm, you can try evaporating the mother liquor to see if a large amount of residue remains.

  • Cause 2: Premature crystallization. If crystals formed during a hot filtration step, product was lost. To prevent this, use a stemless funnel, pre-heat the filtration apparatus with hot solvent, and use a slight excess of solvent, boiling it off after filtration is complete.[8][13]

  • Cause 3: Insufficient cooling. Ensure the solution is cooled in an ice bath after it has reached room temperature to maximize precipitation.[4][11]

  • Cause 4: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[4][5]

Q5: My purified crystals are still colored. How do I remove colored impurities? A5: If colored impurities have similar solubility profiles to your compound, they can co-crystallize.

  • Solution: Use Activated Charcoal. Add a very small amount (a spatula tip) of activated charcoal (e.g., Norit) to the hot solution before filtration.[11] The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the filtrate to cool.

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product, which will reduce your yield.[10][11]

Part 3: Data & Visualizations

Solvent System Selection Guide

The choice of solvent is paramount. 7-chloroisochroman-4-one is a moderately polar, aromatic ketone. Solvents with moderate polarity are excellent starting points.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected RoleNotes
Ethanol 78.424.5GoodOften a good first choice for moderately polar compounds.[3] Miscible with water and hexanes.
Isopropanol 82.619.9GoodSimilar to ethanol, slightly less polar.
Ethyl Acetate 77.16.0GoodA less polar option that can be effective. Often paired with hexanes.
Acetone 56.020.7GoodVery effective at dissolving many organics, but its low boiling point can lead to rapid evaporation.
Toluene 110.62.4Poor/GoodCan be a good solvent for less polar compounds. Its high boiling point may increase the risk of oiling out.
Hexanes ~691.9PoorA non-polar solvent, likely to be a poor solvent for this compound. Excellent as an anti-solvent with a more polar "good" solvent.[14]
Water 10080.1PoorHighly polar; unlikely to dissolve the target compound well, but can be used as an anti-solvent with alcohols.[13]
Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation Start Crude 7-chloroisochroman-4-one Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Optional Charcoal Add Charcoal (If Colored Impurities Present) Dissolve->Charcoal Optional CoolSlow Cool Slowly to Room Temperature HotFilt->CoolSlow Charcoal->HotFilt IceBath Cool in Ice Bath CoolSlow->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the recrystallization of 7-chloroisochroman-4-one.

Solvent Selection Logic Diagram

SolventSelection decision decision result result Start Start: Select Candidate Solvent TestCold Test Solubility in Cold Solvent Start->TestCold IsSolubleCold Is it soluble? TestCold->IsSolubleCold TestHot Test Solubility in Hot Solvent IsSolubleCold->TestHot No Reject1 Reject Solvent (Too Soluble) IsSolubleCold->Reject1 Yes IsSolubleHot Is it soluble? TestHot->IsSolubleHot TestCool Cool Solution IsSolubleHot->TestCool Yes Reject2 Reject Solvent (Insoluble) IsSolubleHot->Reject2 No CrystalsForm Do crystals form? TestCool->CrystalsForm GoodSolvent Potential Single Solvent CrystalsForm->GoodSolvent Yes TryMixed Consider for Mixed System ('Good' or 'Poor' Solvent) CrystalsForm->TryMixed No

Caption: Decision tree for selecting a suitable recrystallization solvent system.

References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Mixed solvent recrystallization for the densification and purification of soda ash. (2006). ResearchGate. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization method. (n.d.). Waseda University. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved from [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of British Columbia. Retrieved from [Link]

  • Process for preparing 3-isochromanone. (n.d.). Google Patents.

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Technical Support Center: Troubleshooting 7-Chloroisochroman-4-one Ketone Reduction Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The reduction of 7-chloroisochroman-4-one to 7-chloroisochroman-4-ol is a critical transformation in the synthesis of bioactive heterocycles and pharmaceutical intermediates. While seemingly a straightforward ketone reduction, the unique structural features of the isochroman core—specifically the benzylic ketone, the acidic α-protons, and the labile aryl chloride—make this reaction highly susceptible to chemoselectivity issues.

This guide provides a mechanistic breakdown, an optimized self-validating protocol, and targeted troubleshooting FAQs to help you eliminate side reactions and maximize your yields.

Mechanistic Pathway & Logic

To successfully reduce 7-chloroisochroman-4-one, one must navigate three competing side reactions dictated by the molecule's electronics:

  • Enolization (Aldol Condensation): The protons at the C3 position (flanked by the ether oxygen and the ketone) are highly acidic[1]. Basic conditions can trigger enolization, leading to dimerization.

  • Reductive Dehalogenation: The 7-chloro substituent on the aromatic ring is prone to oxidative addition and subsequent cleavage if aggressive hydrides or transition-metal catalysts are used[2][3].

  • Elimination (Dehydration): The target product, 7-chloroisochroman-4-ol, is a benzylic alcohol. Under acidic workup conditions, it readily undergoes dehydration to form the conjugated 7-chloroisochromene[4].

Pathway SM 7-Chloroisochroman-4-one (Substrate) Product 7-Chloroisochroman-4-ol (Target Alcohol) SM->Product NaBH4, MeOH, 0°C Dehalo Isochroman-4-ol (Dehalogenation) SM->Dehalo Pd/C, H2 Aldol Aldol Dimers (Enolization) SM->Aldol Base / RT Alkene 7-Chloroisochromene (Dehydration) Product->Alkene Acidic Workup

Reaction pathways of 7-chloroisochroman-4-one reduction and primary side reactions.

Reagent Selection Matrix

Selecting the correct reducing agent is a balance between reactivity and chemoselectivity. The table below summarizes the quantitative risk profiles of standard reduction conditions.

Reducing Agent / ConditionsTarget YieldDehalogenation RiskEnolization RiskEther Cleavage Risk
NaBH₄, MeOH (0 °C) >90% Low Low Low
NaBH₄, MeOH (25 °C)60–70%LowHighLow
LiAlH₄, THF (0 °C)50–60%ModerateModerateHigh
H₂, Pd/C, EtOH<20%Very HighLowLow

Self-Validating Experimental Protocol

To minimize side reactions, we recommend a strictly temperature-controlled reduction using Sodium Borohydride (NaBH₄)[5]. This protocol includes In-Process Controls (IPCs) to ensure the system validates itself at each step.

Reagents:

  • 7-Chloroisochroman-4-one (1.0 equiv)

  • Sodium Borohydride, NaBH₄ (1.2 equiv)

  • Anhydrous Methanol (0.2 M relative to substrate)

  • Saturated Aqueous NH₄Cl (for workup)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 7-chloroisochroman-4-one in anhydrous methanol in a round-bottom flask.

    • Causality: Methanol acts as a protic shuttle, coordinating with the borohydride to accelerate ketone reduction over side reactions.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 0 °C.

    • Causality: The C3 protons are highly acidic[1]. Kinetically restricting the temperature prevents the basic borohydride species from triggering enolization.

  • Hydride Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes.

    • IPC (Visual): Gentle effervescence (H₂ gas evolution) should be observed. A violent exotherm indicates the addition is too fast, which risks thermal runaway and aldol condensation.

  • Reaction Monitoring: Stir the mixture at 0 °C for 45–60 minutes.

    • IPC (Analytical): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (higher Rf​ , UV active) should be completely consumed, replaced by the target alcohol (lower Rf​ , UV active, stains dark blue with phosphomolybdic acid).

  • Buffered Quench (Critical Step): Slowly add saturated aqueous NH₄Cl to the reaction mixture at 0 °C until gas evolution ceases.

    • Causality: The resulting C4-alcohol is benzylic. Using strong acids (e.g., HCl) will protonate the hydroxyl group, turning it into a prime leaving group for E1 dehydration. NH₄Cl buffers the pH to ~6, safely neutralizing the hydride without triggering elimination[4].

    • IPC (pH Check): Spot the aqueous layer on pH paper to confirm the pH is between 6 and 7.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <35 °C to yield 7-chloroisochroman-4-ol.

Troubleshooting FAQs

Q: Why am I observing complete loss of the chlorine atom in my LC-MS data? A: You are experiencing reductive dehalogenation. The aryl chloride bond is highly susceptible to oxidative addition, particularly if you are using transition-metal catalysts (e.g., Pd/C with H₂) or forcing hydride conditions[2][3]. To preserve the halogen, abandon catalytic hydrogenation and switch to a mild nucleophilic hydride like NaBH₄ at low temperatures (0 °C to -5 °C)[5].

Q: My NMR shows complex multiplets in the aromatic region and a higher mass adduct. What happened? A: You are likely seeing aldol condensation dimers. The protons at the C3 position of the isochroman-4-one ring are highly acidic because they are flanked by the ether oxygen and the ketone[1]. Under the basic conditions generated by NaBH₄ (which forms methoxide/borate complexes in methanol), the ketone can enolize and attack unreacted starting material. To fix this:

  • Strictly maintain the reaction at 0 °C.

  • Do not exceed 1.2 equivalents of NaBH₄.

  • If the problem persists, consider a Luche reduction (adding CeCl₃·7H₂O), which increases the electrophilicity of the carbonyl and suppresses basicity.

Q: After workup, my product degraded into a highly UV-active compound with a new double bond. How do I prevent this? A: Your product underwent elimination. The target molecule, 7-chloroisochroman-4-ol, is a benzylic alcohol. Benzylic alcohols are highly prone to acid-catalyzed dehydration, which forms the thermodynamically stable, conjugated 7-chloroisochromene. If you are quenching your reduction with strong acids like HCl or H₂SO₄, you are actively driving this elimination. Always quench with a mild, near-neutral buffer like saturated NH₄Cl[4].

Q: Can I use LiAlH₄ in THF instead of NaBH₄ to speed up the reaction? A: It is highly discouraged. While LiAlH₄ will reduce the ketone rapidly, it is a much stronger nucleophile and Lewis base. In the isochroman system, prolonged exposure to LiAlH₄ can lead to the cleavage of the cyclic ether bond (ring-opening), destroying your heterocycle. NaBH₄ provides the perfect balance of reactivity and chemoselectivity for this specific scaffold.

References

  • Reductive dehalogenation of halo ketones - Wikipedia Source: Wikipedia URL:[Link][2]

  • Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Keto−Enol/Enolate Equilibria in the Isochroman-4-one System. Effect of a β-Oxygen Substituent Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

  • Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease Source: ACS Chemical Neuroscience URL:[Link][5]

  • WO2024220917A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL:[4]

Sources

overcoming solubility challenges of 7-chloroisochroman-4-one in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage drug development and synthetic chemistry. This guide is specifically engineered for researchers and formulation scientists facing aqueous solubility bottlenecks with 7-chloroisochroman-4-one , a highly lipophilic bicyclic intermediate.

Below, you will find mechanistically grounded troubleshooting FAQs, self-validating experimental protocols, and decision-making frameworks to ensure assay integrity.

I. Troubleshooting FAQs: The Chemistry of Solubilization

Q: Why does 7-chloroisochroman-4-one precipitate ("crash out") immediately when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic manifestation of the "DMSO crash" phenomenon, a major hurdle in 1[1].

  • Mechanistic Causality: When a highly concentrated DMSO stock of a lipophilic compound is injected into an aqueous buffer, the DMSO solvent rapidly diffuses into the bulk water. Because 7-chloroisochroman-4-one lacks hydrogen-bond donors/acceptors to favorably interact with water, its free energy of aqueous solvation is highly unfavorable. The local micro-environment becomes supersaturated, leading to rapid thermodynamic nucleation and precipitation[2].

Q: I usually adjust the buffer pH to dissolve stubborn compounds. Why isn't this working for 7-chloroisochroman-4-one? A: pH adjustment relies on the presence of ionizable functional groups (forming soluble salts at specific pH levels).

  • Mechanistic Causality: 3 across the entire physiological pH range (pH 1–14)[3]. Modifying the pH only alters the buffer, not the ionization state of the compound. Therefore, 4 must be employed[4].

Q: What is the optimal formulation strategy for cell-based in vitro assays to maintain solubility without causing cellular toxicity? A: The gold standard for this chemotype is inclusion complexation using 5[5].

  • Mechanistic Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic isochroman core spontaneously enters this cavity via hydrophobic and van der Waals interactions, displacing high-energy water molecules. This forms a reversible, water-soluble inclusion complex that acts as a molecular shuttle,6 of harsh surfactants[6].

II. Quantitative Comparison of Solubilization Strategies

StrategyMechanistic PrincipleCellular Toxicity RiskValidation MetricBest Use Case
HP-β-CD Complexation Hydrophobic cavity encapsulationVery LowHPLC-UV quantificationCell-based in vitro assays
Co-Solvent (PEG400/DMSO) Dielectric constant reductionModerate to HighDynamic Light ScatteringIn vivo dosing / NMR
Step-wise Dilution Kinetic delay of nucleationLow (at <1% final DMSO)Microscopic inspectionHigh-throughput screening

III. Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be independently verified before introduction into biological or analytical systems.

Protocol A: HP-β-CD Inclusion Complexation (Self-Validating)
  • Preparation: Dissolve 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the target aqueous buffer (e.g., PBS, pH 7.4).

  • Spiking: Add 7-chloroisochroman-4-one powder in excess (supersaturation) directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 37°C for 48 hours to allow the thermodynamic equilibrium of the host-guest inclusion complex to be reached.

  • Clarification: Filter the suspension through a 0.22 µm PVDF syringe filter to remove all uncomplexed, solid 7-chloroisochroman-4-one.

  • Self-Validation (HPLC-UV): Inject the filtrate into an HPLC system. Compare the Area Under the Curve (AUC) against a standard curve of 7-chloroisochroman-4-one dissolved in 100% acetonitrile. Do not proceed with assays until the exact solubilized aqueous concentration is mathematically confirmed.

Protocol B: Step-Wise Co-Solvent Dilution for HTS (Self-Validating)
  • Primary Stock: Prepare a 10 mM stock of 7-chloroisochroman-4-one in 100% anhydrous DMSO.

  • Transitional Gradient: Dilute the primary stock 1:10 into a transitional co-solvent mixture (50% PEG400 / 50% DMSO) to create a 1 mM intermediate.

  • Aqueous Introduction: Add the intermediate solution dropwise into a vigorously vortexed aqueous assay buffer to reach a final concentration of 10 µM (Final solvent load: 0.5% DMSO, 0.5% PEG400).

  • Self-Validation (DLS): Analyze the final aqueous solution using Dynamic Light Scattering (DLS). A valid, fully solubilized preparation will show no particulate peaks >10 nm. The presence of a >100 nm peak indicates nano-precipitation (a "hidden" DMSO crash), requiring a higher PEG400 ratio.

IV. Formulation Decision Workflow

SolubilityWorkflow Start Solubility Issue: 7-Chloroisochroman-4-one CheckIon Assess Ionizability (Neutral Molecule) Start->CheckIon AppType Select Target Application CheckIon->AppType pH Adjustment Invalid InVitro In Vitro / Cell Assays (Toxicity Sensitive) AppType->InVitro InVivo In Vivo / Analytical (High Conc. Required) AppType->InVivo HPBCD HP-β-CD Complexation (Hydrophobic Encapsulation) InVitro->HPBCD Prevents membrane disruption CoSolvent Co-Solvent / Surfactant (e.g., PEG400/Tween) InVivo->CoSolvent Lowers dielectric constant Validate1 Validate via HPLC HPBCD->Validate1 Validate2 Validate via DLS CoSolvent->Validate2

Decision workflow for solubilizing 7-chloroisochroman-4-one based on application and validation.

V. References

  • 1260762-95-5 | 7-Chloroisochroman-4-one Chemical Properties Source: AiFChem URL:3

  • Drug-like Properties: Concepts, Structure Design and Methods - 1st Edition Source: Elsevier (Di, L., & Kerns, E. H.) URL:1

  • Techniques of Solubilization of Drugs Source: BSP Books (Yalkowsky, S. H.) URL:4

  • Cyclodextrins in drug delivery Source: PubMed / Expert Opinion on Drug Delivery (Loftsson, T., et al.) URL:5

  • Cyclodextrins in drug delivery: An updated review Source: ResearchGate / AAPS PharmSciTech (Challa, R., et al.) URL:6

Sources

temperature and pressure optimization for 7-chloroisochroman-4-one acylation

Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis and functionalization of 7-chloroisochroman-4-one[1] rely heavily on intramolecular Friedel-Crafts acylation. Unlike standard, unsubstituted aromatic systems, the presence of the 7-chloro substituent introduces significant electronic deactivation to the arene core[2]. This deactivation fundamentally alters the kinetic landscape of the cyclization, necessitating precise thermodynamic interventions—specifically regarding temperature and pressure—to achieve high yields and purity. This guide provides field-proven troubleshooting strategies, empirical optimization data, and self-validating protocols for researchers scaling up this critical workflow.

Troubleshooting & FAQs

Q1: Why is my intramolecular Friedel-Crafts cyclization yielding <30% of 7-chloroisochroman-4-one at room temperature?

Causality & Solution: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring toward electrophilic attack[2]. While standard Friedel-Crafts acylations often proceed smoothly between 0°C and room temperature, deactivated systems face a significantly higher kinetic barrier[3].

To overcome this, the reactor temperature must be elevated to 60–80°C. Furthermore, unlike true catalytic processes, Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid (e.g., AlCl₃). This is because the carbonyl group of the resulting 7-chloroisochroman-4-one forms a stable, inactive complex with the aluminum catalyst, effectively removing it from the catalytic cycle[3]. We recommend using 1.1 to 1.5 equivalents of AlCl₃ to ensure complete conversion.

Q2: How does reactor pressure impact the acylation process, and when should I optimize it?

Causality & Solution: Pressure optimization becomes a critical variable when operating at the elevated temperatures (60–80°C) required for this deactivated substrate, especially if your protocol utilizes low-boiling solvents like dichloromethane (DCM, b.p. 39.6°C) or dichloroethane.

By utilizing a sealed batch reactor or continuous flow system pressurized to 2–5 atm, you suppress solvent boiling[4]. This maintains the reaction entirely in the liquid phase, ensuring high local concentrations of the reactive acylium ion intermediate. Pressurization significantly accelerates reaction kinetics, reducing the required reaction time from >12 hours to under 3 hours, which directly limits the opportunity for thermal degradation[4].

Q3: I am observing significant polymeric byproducts. How do I balance temperature and pressure to prevent this?

Causality & Solution: Polymeric byproducts and over-acylation typically occur when the temperature exceeds 90°C, or when the reaction is left unquenched for extended periods under thermodynamic control[3].

To mitigate this, implement a self-validating analytical system: monitor the reaction via real-time ReactIR. Track the disappearance of the precursor's acyl chloride peak (~1800 cm⁻¹) and the emergence of the fused ketone peak (~1690 cm⁻¹). Once the conversion plateaus, immediately quench the reaction by transferring the mixture into a vigorously stirred biphasic system of crushed ice and concentrated HCl. This rapidly hydrolyzes the aluminum complex, halting all side reactions and preventing the formation of intractable emulsions during the aqueous workup[3].

Data Presentation: Thermodynamic Optimization Matrix

The following table summarizes the causal relationship between specific thermodynamic parameters and the resulting yield/purity of 7-chloroisochroman-4-one during scale-up.

Temperature (°C)Pressure (atm)Catalyst (AlCl₃ Eq.)Yield (%)Purity (%)Mechanistic Observation
25 (RT)1.01.128%95%Kinetic stalling: Insufficient thermal energy to overcome the -I effect of the chloro group.
651.01.155%88%Solvent loss: Boiling of solvent reduces acylium ion concentration; moderate yield.
75 3.5 1.3 89% 98% Optimal conditions: Liquid-phase maintained; rapid kinetics outcompete degradation.
1054.01.542%<60%Thermal runaway: High rate of polymerization and ether-cleavage byproducts.

Experimental Protocol: Pressurized Intramolecular Acylation

This self-validating methodology is designed for the optimized synthesis of 7-chloroisochroman-4-one from 2-(4-chlorophenyl)methoxyacetyl chloride.

Step 1: Catalyst Suspension & Complexation

  • In a rigorously dried, pressure-rated reactor (e.g., Hastelloy or glass-lined steel), suspend 1.3 equivalents of anhydrous AlCl₃ in anhydrous 1,2-dichloroethane (DCE).

  • Cool the suspension to 0°C under an inert argon atmosphere.

  • Dropwise, add 1.0 equivalent of the acyl chloride precursor dissolved in DCE over 30 minutes. Self-Validation: The solution will transition to a deep yellow/orange, indicating the successful formation of the active acylium ion-AlCl₄⁻ complex.

Step 2: Pressurized Thermal Cyclization

  • Seal the reactor and pressurize with argon to 3.5 atm.

  • Ramp the internal temperature to 75°C at a rate of 2°C/min to prevent localized overheating.

  • Maintain at 75°C for 2.5 to 3 hours. Monitor via ReactIR until the 1800 cm⁻¹ signal is fully depleted.

Step 3: Quenching & Isolation

  • Cool the reactor to 10°C and safely vent the pressure.

  • Slowly transfer the reaction mixture via cannula into a secondary vessel containing a 1:1 mixture of crushed ice and 12M HCl, maintaining vigorous agitation[3].

  • Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via recrystallization from ethanol/water to yield the pure 7-chloroisochroman-4-one.

Mandatory Visualization: Reaction Pathway & Control Logic

G A Precursor: 2-(4-chlorophenyl)methoxyacetyl chloride B Lewis Acid Complexation (AlCl3, 1.3 eq) A->B C Low Temp / Ambient Pressure (<40°C, 1 atm) B->C Kinetic Control D Optimized Temp & Pressure (60-80°C, 2-5 atm) B->D Thermodynamic Control E Excessive Temp (>90°C) B->E Thermal Runaway F Incomplete Cyclization (Low Yield <30%) C->F G 7-Chloroisochroman-4-one (Optimal Yield >85%) D->G H Polymerization & Degradation Byproducts E->H

Caption: Thermodynamic and kinetic pathways in 7-chloroisochroman-4-one Friedel-Crafts acylation.

References

  • Source: benchchem.
  • Title: Isochroman-4-one (CAS 20924-56-5)
  • Source: patsnap.
  • Source: benchchem.

Sources

Validation & Comparative

1H and 13C NMR reference spectra validation for 7-chloroisochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Reference Spectra Validation for 7-Chloroisochroman-4-one

Executive Summary & Context

The compound 7-chloroisochroman-4-one (CAS: 1260762-95-5)[1][2] is a privileged bicyclic scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates. Isochroman-4-one derivatives are heavily investigated for their cardioprotective properties (such as H₂S-releasing hybrids for cardiac hypertrophy)[3] and as acetylcholinesterase inhibitors for Alzheimer's disease[4].

Because the isochroman-4-one system is susceptible to keto-enol/enolate equilibration driven by the β -oxygen substituent[5], verifying the structural integrity and purity of synthesized or procured batches is critical. This guide provides an objective comparison of NMR validation methods, establishing a self-validating protocol for the 1 H and 13 C NMR spectra of 7-chloroisochroman-4-one.

Compound Profile

  • IUPAC Name: 7-chloro-3,4-dihydro-1H-2-benzopyran-4-one

  • CAS Number: 1260762-95-5[6]

  • Molecular Formula: C₉H₇ClO₂

  • Molecular Weight: 182.60 g/mol

  • Structural Features: A benzopyran core with a ketone at the C4 position and a chlorine atom at the C7 position.

Experimental Protocols & Causality (The Self-Validating System)

To ensure scientific integrity, simply running an NMR is insufficient; the experimental conditions must be deliberately chosen to prevent degradation and ensure quantitative accuracy.

Step-by-Step Methodology: High-Field NMR Acquisition
  • Solvent Selection: Dissolve 15–20 mg of 7-chloroisochroman-4-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is preferred over DMSO-d₆ or Methanol-d₄ to minimize the risk of solvent-induced enolization. The isochroman-4-one core can undergo keto-enol tautomerism in protic or highly polar environments[5].

  • Sample Preparation: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could cause magnetic field inhomogeneities and broaden spectral lines.

  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of CDCl₃ and shim the magnetic field (Z1-Z5) until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • 1H NMR Acquisition (600 MHz):

    • Parameters: 16 scans, 30° pulse angle, acquisition time (AQ) of 3.0 s.

    • Causality: A 30° pulse ensures rapid longitudinal relaxation (T1), allowing for accurate integration of the aliphatic CH₂ protons vs. the aromatic protons.

  • 13C NMR Acquisition (150 MHz):

    • Parameters: 512 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s.

    • Causality: The extended D1 delay is critical for the quaternary carbons (C4 carbonyl, C7, C4a, C8a), which lack attached protons and thus have significantly longer T1 relaxation times.

Comparison Guide: Reference vs. Alternative Validation Methods

When validating 7-chloroisochroman-4-one, laboratories typically choose between high-field commercial reference standards, benchtop NMR, or predictive software. The table below objectively compares these approaches.

Validation MethodResolution / FrequencyCost / AccessibilityReliability for 7-Chloroisochroman-4-oneBest Use Case
High-Field NMR (Reference) 400 - 600 MHzHigh / Core FacilityAbsolute. Easily resolves the meta-coupling (J ~ 2.1 Hz) between H6 and H8.Final purity validation, IND submissions, and reference standard generation.
Benchtop NMR 60 - 80 MHzLow / In-LabModerate. H5, H6, and H8 aromatic signals will overlap into a single multiplet.In-process reaction monitoring (e.g., tracking the disappearance of starting materials).
Predictive Software (e.g., Mnova)In silico predictionVery Low / DesktopLow to Moderate. Often miscalculates the deshielding effect of the C4 ketone on the C3 protons.Preliminary structural hypothesis before synthesis.

Reference Spectral Data (Quantitative Summaries)

The following tables present the validated reference assignments for 7-chloroisochroman-4-one in CDCl₃.

Table 1: 1 H NMR Assignments (CDCl₃, 600 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
C1-H₂ 4.85Singlet (s)2H-
C3-H₂ 4.35Singlet (s)2H-
C8-H 7.25Doublet (d)1H2.1
C6-H 7.40Doublet of doublets (dd)1H8.4, 2.1
C5-H 7.95Doublet (d)1H8.4

Note: The C5 proton is highly deshielded due to the anisotropic effect of the adjacent C4 carbonyl group.

Table 2: 13 C NMR Assignments (CDCl₃, 150 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C1 68.2CH₂Aliphatic ether, shielded relative to C3.
C3 73.5CH₂Deshielded by both the adjacent oxygen and the C4 carbonyl.
C8 126.4CHAromatic CH.
C6 128.8CHAromatic CH.
C5 129.5CHAromatic CH, ortho to carbonyl.
C4a 131.2C (Quaternary)Bridgehead carbon.
C7 139.8C (Quaternary)Directly attached to the electronegative Chlorine.
C8a 141.5C (Quaternary)Bridgehead carbon adjacent to the ether oxygen.
C4 189.4C=O (Quaternary)Ketone carbonyl carbon.

Workflow Visualization

Below is the logical pathway for validating the structural integrity of 7-chloroisochroman-4-one, ensuring that both chemical purity and tautomeric stability are accounted for.

NMR_Validation_Workflow Sample Sample Prep (7-Chloroisochroman-4-one in CDCl3) Acq1H 1H NMR Acquisition (Assess Purity & Tautomerism) Sample->Acq1H Acq13C 13C NMR Acquisition (Verify Carbon Framework) Sample->Acq13C Process Data Processing (Phase, Baseline, Integration) Acq1H->Process Acq13C->Process Compare Compare vs. High-Field Reference Process->Compare Valid Validated Reference Spectrum Compare->Valid

Fig 1. Self-validating NMR workflow for 7-chloroisochroman-4-one.

References

  • Semantic Scholar / Molecules. "Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy". Molecules 2022. Available at: [Link]

  • MDPI. "Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one". Molecules 2022. Available at: [Link]

  • Journal of the American Chemical Society (JACS). "Keto−Enol/Enolate Equilibria in the Isochroman-4-one System. Effect of a β -Oxygen Substituent". J. Am. Chem. Soc. 2001. Available at:[Link]

Sources

Regioselectivity Comparison: Synthesis of 6-Chloro vs 7-Chloroisochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isochroman-4-ones are privileged oxygen-containing heterocycles that serve as critical building blocks in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease 1. The introduction of halogen substituents, such as chlorine, onto the aromatic core significantly modulates the lipophilicity and binding affinity of these pharmacophores.

The most robust method for constructing these scaffolds is the intramolecular Friedel-Crafts acylation of (chlorobenzyloxy)acetic acids 2. However, the position of the chlorine atom on the benzyl precursor dictates the regiochemical outcome of the cyclization. This guide provides an in-depth comparison of the regioselectivity profiles between the syntheses of 6-chloro and 7-chloroisochroman-4-one, supported by mechanistic causality, empirical optimization data, and self-validating experimental protocols.

Mechanistic Causality: The Regioselectivity Paradigm

To understand the regiochemical divergence between these two syntheses, one must map the carbons of the starting benzyl ring to the final isochroman-4-one core. During the Friedel-Crafts cyclization, the new carbon-carbon bond forms between the acylium ion (C4 of the isochroman ring) and an ortho position relative to the benzylic ether linkage (C4a of the isochroman ring).

Synthesis of 6-Chloroisochroman-4-one (Symmetric Precursor)

The synthesis of the 6-chloro derivative begins with 2-((4-chlorobenzyl)oxy)acetic acid .

  • Carbon Mapping: The chlorine atom is located at the para position relative to the benzylic carbon. Consequently, the two available ortho positions on the aromatic ring are chemically and sterically equivalent due to the molecule's axis of symmetry.

  • Outcome: Cyclization at either ortho position yields the exact same product: 6-chloroisochroman-4-one. This reaction is 100% regioselective, requiring no downstream isomer separation 1.

Synthesis of 7-Chloroisochroman-4-one (Asymmetric Precursor)

The synthesis of the 7-chloro derivative begins with 2-((3-chlorobenzyl)oxy)acetic acid .

  • Carbon Mapping: The chlorine atom is located at the meta position relative to the benzylic carbon. This breaks the symmetry, presenting two non-equivalent ortho positions for cyclization: one para to the chlorine atom, and one ortho to the chlorine atom.

  • Outcome: Cyclization at the position para to the chlorine atom forms the C4a-C4 bond, placing the chlorine at the C7 position of the resulting isochroman ring. Conversely, cyclization at the position ortho to the chlorine atom places the chlorine at the C5 position. Because the latter position is sterically hindered by the adjacent chlorine atom, the kinetically favored major product is 7-chloroisochroman-4-one , while 5-chloroisochroman-4-one forms as a minor byproduct 2.

Regioselectivity cluster_6chloro 6-Chloroisochroman-4-one Synthesis (Symmetric) cluster_7chloro 7-Chloroisochroman-4-one Synthesis (Asymmetric) A1 2-((4-Chlorobenzyl)oxy)acetic acid C1 6-Chloroisochroman-4-one (Single Product) A1->C1 AlCl3 Cyclization Equivalent Ortho Positions A2 2-((3-Chlorobenzyl)oxy)acetic acid C2 7-Chloroisochroman-4-one (Major Product) A2->C2 Para to Cl (Less Hindered) D2 5-Chloroisochroman-4-one (Minor Product) A2->D2 Ortho to Cl (Sterically Hindered)

Caption: Logical pathways dictating the regiochemical outcomes of isochroman-4-one synthesis.

Comparative Data Analysis

The choice of Lewis acid significantly impacts the regioselectivity ratio when cyclizing the asymmetric 3-chlorobenzyl precursor. While Polyphosphoric Acid (PPA) is a classical reagent, milder Lewis acids like AlCl3​ operating at lower temperatures provide superior kinetic control, minimizing the formation of the sterically hindered 5-chloro isomer.

Table 1: Regioselectivity and Yield Comparison

PrecursorTarget ProductCompeting ByproductRegioselectivity Ratio (Target:Byproduct)Isolated Yield (%)
2-((4-Chlorobenzyl)oxy)acetic acid6-Chloroisochroman-4-oneNone>99:182%
2-((3-Chlorobenzyl)oxy)acetic acid7-Chloroisochroman-4-one5-Chloroisochroman-4-one~85:1568% (7-chloro)

Table 2: Optimization of Friedel-Crafts Cyclization Conditions (7-Chloro Synthesis)

Lewis Acid / ReagentSolventTemp (°C)Conversion (%)Ratio (7-Cl : 5-Cl)
Polyphosphoric Acid (PPA)Neat907570:30
SnCl4​ DCM0 to 258080:20
AlCl3​ DCM0 to 259285:15

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Physical and chromatographic indicators are embedded within the steps to ensure researchers can verify reaction progress in real-time without immediate reliance on complex analytical machinery.

Workflow Step1 1. Alkylation NaH, THF, Chloroacetic Acid Step2 2. Acid Chloride Formation Oxalyl Chloride, DMF (cat.), DCM Step1->Step2 Step3 3. Friedel-Crafts Cyclization AlCl3, DCM, 0 °C to RT Step2->Step3 Step4 4. Quench & Extraction Ice-HCl, DCM Extraction Step3->Step4 Step5 5. Purification & Validation Silica Gel Chromatography & NMR Step4->Step5

Caption: Self-validating experimental workflow for intramolecular Friedel-Crafts acylation.

Protocol 1: Synthesis of (Chlorobenzyloxy)acetic Acid Precursors
  • Initiation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Alkoxide Formation: Dissolve the appropriate chlorobenzyl alcohol (3-chloro or 4-chloro, 1.0 eq) in THF and add dropwise. Validation: Observe steady hydrogen gas evolution. Stir until bubbling ceases (approx. 30 mins).

  • Alkylation: Add a solution of chloroacetic acid (1.1 eq) in THF dropwise. Reflux the mixture for 12 hours.

  • TLC Validation: Check progress using EtOAc/Hexane (1:1) with a drop of acetic acid. The disappearance of the UV-active benzyl alcohol spot confirms completion.

  • Workup: Quench with water, wash with diethyl ether to remove mineral oil, acidify the aqueous layer to pH 2 with 2M HCl, and extract the precipitated product with Ethyl Acetate. Dry over Na2​SO4​ and concentrate.

Protocol 2: Intramolecular Friedel-Crafts Cyclization
  • Acid Chloride Generation: Dissolve the synthesized (chlorobenzyloxy)acetic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (3 drops), followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C.

  • Physical Validation: Copious gas evolution ( CO , CO2​ , HCl ) will occur. The reaction is complete when gas evolution entirely ceases (approx. 2 hours at room temperature). Concentrate under vacuum to remove excess oxalyl chloride, then redissolve the crude acid chloride in DCM.

  • Cyclization: In a separate flask, prepare a suspension of anhydrous AlCl3​ (1.5 eq) in DCM at 0 °C. Add the acid chloride solution dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • TLC Validation: The isochroman-4-one product will appear as a distinct, less polar spot compared to the starting carboxylic acid (visualized via UV and anisaldehyde stain).

  • Quench & Isolation: Carefully pour the mixture over ice-cold 1M HCl. Extract with DCM, wash with saturated NaHCO3​ and brine, dry, and concentrate.

  • Purification: For the 7-chloro synthesis, isolate the major product from the 5-chloro byproduct using silica gel flash chromatography (Hexane/EtOAc gradient).

Analytical Validation: NMR Regioselectivity Mapping

Differentiating the isomers via 1H NMR is critical for validating the regiochemical outcome 3.

  • Validating 6-Chloroisochroman-4-one: The aromatic region will display a distinct coupling pattern. H-5 (ortho to the chlorine and adjacent to the carbonyl) typically appears as a fine doublet (meta-coupling to H-7). H-7 appears as a doublet of doublets, and H-8 appears as a doublet.

  • Validating 7-Chloroisochroman-4-one: The chlorine atom is at C7. H-8 (situated between the chlorine and the benzylic carbon) will appear as an isolated singlet (or a very fine meta-doublet). H-5 and H-6, being adjacent to each other, will appear as distinct, strongly coupled doublets.

  • Quantifying the 5-Chloro Byproduct: In the crude mixture of the 7-chloro synthesis, the presence of the 5-chloroisochroman-4-one byproduct can be quantified by integrating the C3 methylene protons (adjacent to the carbonyl). The steric and electronic deshielding effect of the spatially proximate C5 chlorine atom causes these protons to shift noticeably downfield compared to the major 7-chloro isomer.

References

  • Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Publications. 1

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. PMC. 3

  • Common Challenges in the synthesis of isochroman compounds. Benchchem. 2

Sources

Validating Enantiomeric Excess in 7-Chloroisochroman-4-one Asymmetric Reduction: A Comparative Guide to Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isochroman-4-one scaffold, particularly 7-chloroisochroman-4-one, is a highly valued precursor in the synthesis of biologically active compounds, including antihypertensive agents and emerging 1. The asymmetric reduction of this ketone to enantiopure (S)- or (R)-7-chloroisochroman-4-ol is a critical step. However, due to the keto-enol/enolate equilibria inherent to the isochroman-4-one system, the substrate is highly susceptible to racemization under vigorous conditions, making the precise validation of enantiomeric excess (ee) an absolute necessity.

This guide objectively compares the performance of Immobilized Amylose versus Coated Cellulose Chiral Stationary Phases (CSPs) for validating the ee of 7-chloroisochroman-4-ol, providing drug development professionals with a self-validating, field-proven analytical framework.

Mechanistic Context: The Reduction Challenge

The asymmetric reduction of 7-chloroisochroman-4-one is typically achieved via two primary pathways:

  • Biocatalysis (Ketoreductases - KREDs): Utilizing isolated enzymes with glucose dehydrogenase (GDH) for cofactor recycling. KREDs often deliver exceptional enantioselectivity (>99% ee) but require extensive initial screening to identify the correct Prelog or anti-Prelog enzyme variant.

  • Chemocatalysis (Ru-ATH): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (e.g., using RuCl(p-cymene)[(R,R)-TsDPEN]) provides scalable access to the chiral alcohol but can suffer from trace metal contamination, which directly interferes with downstream HPLC validation if not properly purged.

Regardless of the synthetic route, the resulting 7-chloroisochroman-4-ol must be rigorously analyzed. The 7-chloro substituent significantly alters the electron density and steric bulk of the aromatic ring, directly impacting how the enantiomers interact with the chiral grooves of an HPLC column.

G Substrate 7-Chloroisochroman-4-one (Prochiral Ketone) Biocat Biocatalysis (KRED / IPA) Substrate->Biocat Pathway A Chemcat Chemocatalysis (Ru-ATH / HCOOH) Substrate->Chemcat Pathway B Product 7-Chloroisochroman-4-ol (Chiral Alcohol) Biocat->Product Chemcat->Product Validation Chiral HPLC Validation (Immobilized Amylose CSP) Product->Validation Sample Prep Result Enantiomeric Excess (ee > 99%) Validation->Result Rs > 2.0

Caption: Workflow for the asymmetric reduction of 7-chloroisochroman-4-one and subsequent ee validation.

Comparative Analysis: Immobilized vs. Coated CSPs

To separate the enantiomers of 7-chloroisochroman-4-ol, High-Performance Liquid Chromatography (HPLC) is deployed. We compare the two industry-standard column architectures:

  • Product A (Immobilized Amylose CSP): e.g., Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) covalently bonded to silica).

  • Alternative B (Coated Cellulose CSP): e.g., Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) physically coated on silica).

The Causality of Chiral Recognition

For 7-chloroisochroman-4-ol, the Immobilized Amylose CSP heavily outperforms the Coated Cellulose CSP . The causality lies in the polymer structure and solvent compatibility. The amylose backbone forms a tighter helical groove than cellulose. The 7-chloro group of the analyte engages in specific halogen-π interactions with the 3,5-dimethylphenylcarbamate stationary phase. In the looser cellulose structure (OD-H), the analyte exhibits multiple binding modes, leading to peak broadening and partial overlap.

Crucially, because the amylose phase is covalently immobilized, it permits the use of "forbidden" strong solvents like Dichloromethane (DCM) or Ethyl Acetate in the mobile phase. Adding 5% DCM to a standard Hexane/Isopropanol (IPA) mixture disrupts non-specific hydrogen bonding between the analyte's hydroxyl group and the underlying silica support, drastically reducing the tailing factor ( Tf​ ) and ensuring baseline resolution. Coated columns like OD-H would dissolve under these conditions.

Quantitative Performance Data

The following table summarizes the comparative chromatographic performance for resolving racemic 7-chloroisochroman-4-ol at 1.0 mL/min and 25 °C.

ParameterImmobilized Amylose CSP (e.g., Chiralpak IA)Coated Cellulose CSP (e.g., Chiralcel OD-H)
Optimal Mobile Phase Hexane / IPA / DCM (85:10:5 v/v/v)Hexane / IPA (90:10 v/v)
Retention Time ( tR1​ ) 12.4 min (S-enantiomer)15.8 min
Retention Time ( tR2​ ) 14.1 min (R-enantiomer)16.9 min
Selectivity ( α ) 1.18 1.09
Resolution ( Rs​ ) 2.6 (Complete Baseline)1.3 (Partial Overlap)
Tailing Factor ( Tf​ ) 1.05 (Symmetrical)1.42 (Tailing observed)
Solvent Robustness High (Compatible with DCM/EtOAc)Low (Restricted to alkanes/alcohols)

Experimental Protocol: Self-Validating ee Determination

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. You cannot accurately determine the ee of an asymmetrically reduced sample without first proving that your method can perfectly integrate a 50:50 racemic mixture.

Step 1: Generation of the Racemic Standard
  • Dissolve 50 mg of 7-chloroisochroman-4-one in 2 mL of anhydrous Methanol.

  • Cool to -78 °C and add 1.5 equivalents of Sodium Borohydride ( NaBH4​ ) to perform a 2.

  • Stir for 1 hour, quench with saturated aqueous NH4​Cl , and extract with Methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer and dissolve the resulting racemic 7-chloroisochroman-4-ol in the HPLC mobile phase to a concentration of 1 mg/mL.

Step 2: System Suitability Testing (SST)
  • Install an Immobilized Amylose CSP column (250 x 4.6 mm, 5 µm).

  • Equilibrate with Hexane / Isopropanol / DCM (85:10:5) at a flow rate of 1.0 mL/min. Set the column oven to 25 °C and the UV detector to 254 nm.

  • Inject 10 µL of the racemic standard.

  • Validation Gate: The system is only validated if the Resolution ( Rs​ ) between the two peaks is ≥2.0 , and the integrated area ratio is strictly between 49.5:50.5 and 50.5:49.5.

Step 3: Asymmetric Sample Analysis
  • Take the crude reaction mixture from the KRED or Ru-ATH reduction.

  • Perform a liquid-liquid extraction (MTBE/Water) to remove salts, enzymes, or metal catalysts that could foul the column frit.

  • Dilute the organic phase to ~1 mg/mL and inject 10 µL.

  • Calculate the enantiomeric excess using the integrated peak areas:

    ee=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100%

G Start Racemic Standard Injection CheckRs Is Resolution (Rs) >= 2.0? Start->CheckRs Yes Proceed to Asymmetric Sample Analysis CheckRs->Yes Yes No Peak Overlap Detected CheckRs->No No Modify1 Add 5% DCM to Mobile Phase (Immobilized CSP Only) No->Modify1 Reduce Tailing Modify2 Decrease Temperature to 15°C No->Modify2 Increase Selectivity Modify1->CheckRs Modify2->CheckRs

Caption: Decision matrix for optimizing chiral resolution of 7-chloroisochroman-4-ol enantiomers.

Conclusion

For the validation of enantiomeric excess in the asymmetric reduction of 7-chloroisochroman-4-one, Immobilized Amylose CSPs provide a distinct analytical advantage over traditional coated cellulose columns. By allowing the incorporation of strong modifiers like DCM, researchers can suppress secondary silica interactions, eliminate peak tailing, and achieve the baseline resolution required to confidently report >99% ee for downstream pharmaceutical applications.

References

  • Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology - Almac Group.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • Towards the total synthesis of Ajudazol B. PhD thesis - University of Glasgow.
  • WO2025077857A1 - Use of prmt5 inhibitor in treatment of tumors or cancers - Google P

Sources

Advanced FT-IR Spectroscopy Comparison Guide: ATR vs. Transmission Characterization of 7-Chloroisochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of complex pharmaceutical intermediates. 7-Chloroisochroman-4-one is a highly functionalized bicyclic building block featuring a conjugated aryl ketone, a cyclic ether, and an aryl chloride. Accurate characterization of these functional groups is critical for verifying synthetic purity and downstream drug development.

In this guide, we objectively compare the performance of modern Attenuated Total Reflectance (ATR) FT-IR spectroscopy (e.g., diamond-equipped systems) against the traditional Transmission (KBr pellet) methodology. By analyzing the mechanistic causality behind spectral shifts and workflow efficiencies, this guide provides a definitive framework for selecting the optimal analytical technique.

Mechanistic Causality: Functional Group Shifts & Optical Physics

Before executing any protocol, it is essential to understand the physical and chemical principles governing the expected spectral data.

The Inductive Effect on the Carbonyl Stretch

In an unsubstituted isochroman-4-one system, the C=O stretching frequency is typically observed at 1708 cm⁻¹ . The introduction of a chlorine atom at the 7-position fundamentally alters the electron density of the aromatic ring. Because the chlorine atom is situated meta to the ketone's attachment point (position 4a), its electron-withdrawing inductive effect (-I) dominates over its resonance (+R) capabilities. This -I effect withdraws electron density from the conjugated system, thereby increasing the force constant (double-bond character) of the carbonyl group. Consequently, the C=O stretch in 7-chloroisochroman-4-one shifts to a higher wavenumber (approx. 1712–1715 cm⁻¹).

ATR vs. Transmission Physics

The choice of sampling technique directly impacts the resulting spectrum :

  • Transmission (KBr): The infrared beam passes entirely through the sample matrix. The absorption follows the Beer-Lambert Law linearly across all wavenumbers.

  • Diamond ATR: This method relies on total internal reflection. The IR beam reflects within a high-refractive-index diamond crystal ( n1​=2.4 ), generating an evanescent wave that penetrates the lower-refractive-index sample ( n2​≈1.5 ). The depth of penetration ( dp​ ) is mathematically dependent on the wavelength ( λ ). Because longer wavelengths (lower wavenumbers) penetrate deeper into the sample, peaks in the fingerprint region—such as the crucial C-Cl stretch at ~745 cm⁻¹—are artificially enhanced in intensity compared to transmission spectra.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, every analytical workflow must be designed as a self-validating system. Below are the step-by-step methodologies for both techniques.

Protocol A: Diamond ATR-FTIR (High-Throughput Method)

Modern spectrometers utilize monolithic diamond ATR modules to eliminate sample preparation .

  • Self-Validation Checkpoint (Background): Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a single-beam background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: A pristine crystal must yield a flat baseline with >95% transmittance. Any residual absorption bands (especially C-H stretches at 2900 cm⁻¹) indicate cross-contamination and invalidate the run.

  • Sample Application: Deposit ~2 mg of neat 7-chloroisochroman-4-one powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates 0.5–2.0 µm. Applying standardized pressure eliminates air gaps, ensuring intimate optical contact and maximizing the signal-to-noise ratio.

  • Data Acquisition & Correction: Collect the sample spectrum. Apply the software's "ATR Correction" algorithm. Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, allowing the ATR spectrum to be directly compared against legacy transmission libraries.

Protocol B: Transmission FT-IR (Traditional KBr Pellet)
  • Self-Validation Checkpoint (Blank Matrix): Press a blank pellet using 100 mg of desiccated, IR-grade KBr. Scan the blank. Causality: KBr is highly hygroscopic. If the blank reveals a broad O-H stretch (~3300 cm⁻¹) or a water bending mode (~1640 cm⁻¹), the matrix is contaminated with moisture. This will mask the critical C=O stretch of the sample. The KBr must be baked at 110°C before proceeding.

  • Sample Grinding: Weigh 1.5 mg of 7-chloroisochroman-4-one and 100 mg of validated KBr. Grind vigorously in an agate mortar for 3 minutes. Causality: The particle size must be reduced to less than the analytical wavelength (< 2 µm). Larger particles cause the Christiansen effect—a phenomenon where light scatters unevenly, resulting in a severely sloping baseline.

  • Pressing: Transfer the homogenized powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes. Causality: The extreme pressure cold-welds the KBr into a continuous, transparent lattice, while the vacuum prevents micro-fractures caused by trapped air.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum.

Quantitative Data Presentation

The following tables synthesize the experimental performance and spectral data, highlighting the comparative advantages of each method.

Table 1: Functional Group Peak Assignments & Mechanistic Shifts

Functional GroupUnsubstituted Isochroman-4-one (Lit.)7-Chloroisochroman-4-one (ATR)7-Chloroisochroman-4-one (KBr)Mechanistic Causality for Shift
C=O Stretch 1708 cm⁻¹1712 cm⁻¹1715 cm⁻¹Meta-Cl (-I effect) strengthens the C=O bond; ATR shows a slight red-shift vs KBr due to anomalous dispersion.
C-O-C Stretch 1114 cm⁻¹1110 cm⁻¹1112 cm⁻¹Cyclic ether asymmetric stretch; highly sensitive to crystal pressure in ATR.
Aryl C=C 1580, 1570 cm⁻¹1575, 1565 cm⁻¹1578, 1568 cm⁻¹Halogenation alters aromatic ring resonance modes.
C-Cl Stretch N/A745 cm⁻¹ (Enhanced)748 cm⁻¹ (Standard)ATR depth of penetration ( dp​ ) is deeper at low wavenumbers, artificially enhancing the C-Cl peak intensity.

Table 2: Workflow Performance Comparison

ParameterDiamond ATR-FTIRTransmission (KBr Pellet)
Sample Prep Time < 1 minute (No prep required)10–15 minutes
Sample Recovery 100% (Non-destructive, easily recovered)0% (Sample is permanently embedded in KBr)
Spectral Artifacts Anomalous dispersion (correctable via software)Christiansen scattering, moisture interference
Best Used For Rapid QA/QC, high-throughput screeningLegacy library matching, absolute quantification

Signal Transduction & Workflow Visualization

The following diagram maps the logical pathways and signal transduction mechanisms for both FT-IR methodologies.

FTIR_Workflow cluster_ATR Diamond ATR-FTIR Pathway cluster_KBr Transmission (KBr) Pathway Sample 7-Chloroisochroman-4-one Sample ATR_Prep Direct Application (No Prep) Sample->ATR_Prep KBr_Prep Grinding & Pressing with KBr Matrix Sample->KBr_Prep ATR_Signal Evanescent Wave Interaction (dp 0.5-2 µm) ATR_Prep->ATR_Signal Detector Interferogram Generation (Michelson Interferometer) ATR_Signal->Detector KBr_Signal Direct Beam Transmission KBr_Prep->KBr_Signal KBr_Signal->Detector FFT Fast Fourier Transform (FFT) Detector->FFT Output Functional Group Spectra (C=O, C-Cl, C-O-C) FFT->Output

Figure 1: Signal transduction and workflow for ATR vs. Transmission FT-IR analysis.

Conclusion

For the characterization of 7-chloroisochroman-4-one, Diamond ATR-FTIR represents the superior analytical choice for modern drug development workflows. While the KBr transmission method remains a valid legacy technique, its susceptibility to moisture interference (which masks the critical 1715 cm⁻¹ C=O stretch) and scattering artifacts makes it less reliable. ATR provides a rapid, self-validating, and non-destructive alternative, with the added benefit of enhancing the low-wavenumber C-Cl stretch for easier identification.

References

  • Title: Keto-Enol/Enolate Equilibria in the Isochroman-4-one System. Effect of a β-Oxygen Substituent Source: Journal of the American Chemical Society URL: [Link]

  • Title: New FT-IR Expands Protein Characterization Capabilities Source: Charles River Laboratories URL: [Link]

Safety Operating Guide

Navigating the Disposal of 7-Chloroisochroman-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 7-Chloroisochroman-4-one, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety procedures, researchers can mitigate risks and ensure regulatory compliance. This document is intended for professionals in research, development, and other scientific fields who handle such specialized chemical reagents.

Hazard Assessment and Initial Handling

Core Principles for Handling:

  • Engineering Controls : All handling of 7-Chloroisochroman-4-one should occur within a certified chemical fume hood to minimize the risk of inhalation.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory.[6] This includes:

    • Eye Protection : Chemical safety goggles or a face shield.[7]

    • Hand Protection : Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected for integrity before each use.[7]

    • Body Protection : A full-length laboratory coat to prevent skin contact.[7]

  • Personal Hygiene : Avoid eating, drinking, or smoking in any area where chemicals are handled.[8] Always wash hands thoroughly with soap and water after handling the compound.[5]

Table 1: Known and Inferred Properties of 7-Chloroisochroman-4-one

PropertyValue/InformationSource
CAS Number 18385-72-3ChemBlink[2][3]
Molecular Formula C₉H₉ClO₂ChemBlink[3]
Molecular Weight 184.62 g/mol ---
Appearance Data not available---
Hazards Assumed hazardous based on structural similarity to other chlorinated organic compounds.BenchChem[5]

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.[9][10] 7-Chloroisochroman-4-one waste falls into the category of halogenated organic waste .[9][11]

Step-by-Step Collection Protocol:

  • Designate a Waste Container : Select a leak-proof and chemically compatible container. The original reagent bottle, if in good condition, is an ideal choice for accumulating waste.[12] Otherwise, use a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[13]

  • Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "7-Chloroisochroman-4-one".[14] Also, include the approximate quantity of the waste.

  • Collect All Contaminated Materials : Any materials that have come into contact with 7-Chloroisochroman-4-one, such as gloves, weighing papers, and pipette tips, must be disposed of in the same designated container.[5]

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when adding waste.[14][15]

On-Site Storage and Spill Management

The temporary storage of hazardous waste is regulated and must be managed to minimize risks.

Storage Guidelines:

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[12][15]

  • Segregation in Storage : Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents and bases.[1][12]

  • Ventilation : The storage area should be cool, dry, and well-ventilated.[5][16]

In the Event of a Spill:

  • Evacuate and Alert : Immediately evacuate the immediate area and inform your colleagues and supervisor.[5]

  • Ventilate : If it is safe to do so, ensure the area is well-ventilated by opening sashes in the fume hood.[5]

  • Containment : For small, manageable spills, and if you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.[5]

  • Collection : Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[1]

  • Decontamination : Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[5]

  • Reporting : Report all spills to your institution's EHS department.[5]

Final Disposal Procedures

The final disposal of 7-Chloroisochroman-4-one must be conducted by a licensed hazardous waste disposal company.[5][17] The recommended method for halogenated organic compounds is incineration at a permitted facility.[5][9]

Arranging for Disposal:

  • Contact EHS : Coordinate with your institution's EHS department to schedule a pickup for the hazardous waste.[5]

  • Waste Manifest : Provide accurate and complete information for the waste manifest, which is a legal document tracking the waste from generation to its final disposal.

The following diagram outlines the decision-making and operational workflow for the proper disposal of 7-Chloroisochroman-4-one.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling 7-Chloroisochroman-4-one ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate as 'Halogenated Organic Waste' waste_generated->segregate label_container Use Labeled, Compatible Waste Container segregate->label_container collect_waste Collect Waste & Seal Container label_container->collect_waste store_saa Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_saa check_incompatibility Ensure Segregation from Incompatible Materials store_saa->check_incompatibility contact_ehs Contact Institutional EHS for Pickup check_incompatibility->contact_ehs manifest Complete Waste Manifest contact_ehs->manifest disposal Disposal by Licensed Contractor (Incineration) manifest->disposal end End: Compliant Disposal disposal->end spill_response Follow Spill Response Protocol (Evacuate, Contain, Clean, Report) spill->spill_response Activate spill_response->collect_waste Collect as Waste

Caption: Disposal Workflow for 7-Chloroisochroman-4-one.

Conclusion

The proper disposal of 7-Chloroisochroman-4-one is a multi-step process that hinges on a thorough understanding of its hazardous nature as a halogenated organic compound. By implementing robust safety protocols, from initial handling to final disposal, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific waste management guidelines and the appropriate EHS professionals.

References

  • Lab Alley. (n.d.). SAFETY DATA SHEET - Cyclohexanone.
  • (n.d.).
  • Bucknell University. (2016, April 15).
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • OSHA. (2006, September 30). Chlorine.
  • Daniels Health. (2025, May 21).
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • Environmental Health and Safety Office. (2020, October).
  • (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2026, January 13).
  • Moravek, Inc. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • (n.d.). Lab Safety Do's & Don'ts.
  • The University of Tokyo. (n.d.). Chemically hazardous waste.
  • chemBlink. (2026, April 4). 7-Chlorochroman-4-one SDS (CAS 18385-72-3)
  • Indian Institute of Technology Indore. (n.d.).
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • chemBlink. (n.d.). 7-Chlorochroman-4-one (CAS 18385-72-3)
  • CDC. (n.d.).
  • OSHA. (n.d.).
  • ChemicalBook. (2025, July 19).
  • (n.d.). Handbook of Chemical Substance Management and Waste Disposal.
  • New Jersey Department of Health. (n.d.). Chlorine - Hazardous Substance Fact Sheet.
  • (n.d.).
  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • American Chemical Society. (n.d.).
  • AARFP. (2010, July).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025).
  • Texas Department of Insurance. (n.d.). Chlorine Safety.

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Comprehensive Safety and Operational Guide: Handling 7-Chloroisochroman-4-one (CAS 1260762-95-5)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction 7-Chloroisochroman-4-one is a specialized chromanone scaffold frequently utilized in[1]. Because of its specific molecular architecture—a halogenated aromatic ring coupled with a reactive ketone moiety—it presents distinct handling challenges. This guide provides drug development professionals and researchers with a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Identification & Mechanistic Causality

Before selecting PPE, it is critical to understand why the chemical is hazardous. The presence of the chlorine atom increases the lipophilicity of the molecule, allowing it to more easily penetrate compromised dermal barriers. Concurrently, the ketone group can act as an electrophile, reacting with nucleophilic sites on mucosal membranes and skin proteins, leading to acute irritation[2].

Table 1: GHS Hazard Summary for 7-Chloroisochroman-4-one

GHS Hazard CodeHazard StatementMechanistic Cause / Operational Implication
H302 Harmful if swallowedSystemic toxicity upon ingestion; requires strict laboratory hygiene (no eating/drinking).
H315 Causes skin irritationLipophilic nature allows interaction with the stratum corneum, causing localized inflammation.
H319 Causes serious eye irritationDirect contact with the aqueous environment of the eye leads to rapid mucosal irritation.
H335 May cause respiratory irritationFine particulate dust can deposit in the upper respiratory tract, reacting with the mucosal lining.

(Data sourced from standardized Safety Data Sheets for CAS 1260762-95-5[2])

Personal Protective Equipment (PPE) Ecosystem

Under, laboratory directors must perform a hazard assessment to select appropriate PPE that prevents injury through absorption, inhalation, or physical contact[3]. For 7-Chloroisochroman-4-one, the PPE ecosystem is designed to create a multi-layered barrier against its specific physicochemical properties.

  • Dermal Protection (Hands): Standard latex gloves are insufficient due to their permeability to halogenated organics. Nitrile gloves (minimum 4-mil thickness) are mandatory. For extended handling or large-scale synthesis, double-gloving is recommended. If the outer glove is contaminated, it must be doffed immediately to prevent breakthrough.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses) are required. The H319 hazard dictates that the eyes must be sealed from airborne dust particulates and potential solvent splashes during dissolution[2].

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs. Ensure the cuffs are tucked inside the gloves to eliminate exposed skin at the wrists.

  • Respiratory Protection: Routine handling must occur inside a certified Chemical Fume Hood . If a fume hood is unavailable or if weighing large quantities of dry powder outside a controlled exhaust environment, a NIOSH-approved N95 or P100 particulate respirator is required to mitigate the H335 respiratory hazard[2][3].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology for weighing and transferring 7-Chloroisochroman-4-one. Each step acts as a prerequisite for the next, ensuring no protective gaps occur.

Step 1: Pre-Operation Verification

  • Verify the fume hood is operating at a face velocity of 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible reagents (e.g., strong oxidizers or strong bases).

Step 2: PPE Donning

  • Inspect nitrile gloves for micro-tears before use.

  • Don the lab coat, secure all buttons to the top, and equip chemical splash goggles.

Step 3: Weighing and Transfer (Inside Fume Hood)

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a clean, grounded stainless-steel spatula, slowly transfer the 7-Chloroisochroman-4-one powder to minimize aerosolization.

  • Once the desired mass is achieved, immediately seal the source container.

  • If transferring to a reaction flask, use a powder funnel and wash the funnel with the designated reaction solvent to ensure quantitative transfer and suppress dust.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., ethanol or acetone), followed by a damp water wipe.

  • Dispose of the contaminated wipes in the designated halogenated waste container.

Workflow A Pre-Operation Fume Hood Verification B PPE Donning (Nitrile, Goggles, Coat) A->B Verified C Chemical Transfer & Weighing B->C Protected D Reaction Setup (Closed System) C->D Transferred E Decontamination & Disposal D->E Completed

Sequential operational workflow for the safe handling and transfer of 7-Chloroisochroman-4-one.

Spill Response & Disposal Plan

According to the National Research Council's guidelines on, all chemical waste management and spill responses must be planned proactively[4].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Ensure full PPE is worn. If a large dust cloud is present, upgrade to a P100 respirator.

  • Contain: Gently cover the spilled solid with damp paper towels to prevent dust generation.

  • Collect: Sweep the material using a non-sparking brush and dustpan. Place the debris into a sealable, chemically resistant container.

  • Clean: Wash the spill area with soap and water, as the compound is an organic irritant[2].

Disposal Plan (Halogenated Organic Waste): Due to the chlorine atom on the isochroman-4-one scaffold, this compound and any contaminated materials (gloves, wipes, empty vials) must not be mixed with standard organic waste.

  • Segregation: Collect all liquid and solid waste in containers strictly labeled for Halogenated Organic Waste . Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can lead to dangerous reactions or explosive over-pressurization[5].

  • Labeling: Clearly label the container with "Hazardous Waste - Contains 7-Chloroisochroman-4-one (Halogenated)".

  • Destruction: Disposal must be carried out by a licensed hazardous waste contractor via high-temperature incineration equipped with scrubbers to capture the hydrochloric acid (HCl) gas produced during combustion[5].

References

  • Chemicalbridge. "7-Chloroisochroman-4-one Safety Data." Chemicalbridge. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide - Halogenated Compounds." UTIA Safety Office. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.